Product packaging for Antibacterial agent 58(Cat. No.:)

Antibacterial agent 58

Cat. No.: B14756840
M. Wt: 326.27 g/mol
InChI Key: WODYOZCEFGMNTP-IBTYICNHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 58 is a synthetic chemical compound developed for investigational use in microbiological research. It is designed to inhibit the growth of a spectrum of bacterial strains, making it a valuable tool for studying bacterial cell physiology and novel antibiotic mechanisms of action . Its primary research value lies in its potential to combat multidrug-resistant (MDR) pathogens, which represent a critical global health challenge . Researchers can utilize this agent to explore the efficacy of new antibacterial chemistries and to understand resistance evolution. The compound is supplied strictly for laboratory research applications. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N6NaO5S B14756840 Antibacterial agent 58

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N6NaO5S

Molecular Weight

326.27 g/mol

IUPAC Name

sodium [(2S,5R)-2-(2-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C8H12N6O5S.Na/c1-12-10-7(9-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1

InChI Key

WODYOZCEFGMNTP-IBTYICNHSA-M

Isomeric SMILES

CN1N=C(N=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CN1N=C(N=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 58 (Teixobactin)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanism, quantitative efficacy, and key experimental protocols related to the novel antibiotic Teixobactin, herein referred to as Antibacterial Agent 58. Discovered from the previously unculturable soil bacterium Eleftheria terrae, Teixobactin represents a new class of antibiotics with potent activity against Gram-positive pathogens and a unique mode of action that has shown a remarkable lack of detectable resistance development.[1][2][3][4]

Core Mechanism of Action: A Dual-Pronged Attack on the Cell Envelope

This compound (Teixobactin) operates by inhibiting the synthesis of the bacterial cell wall, an essential structure for bacterial survival.[1][5][6] Its mechanism is distinguished by a two-pronged assault on the cell envelope, targeting key precursor molecules, which explains its high efficacy and low propensity for resistance.[7][8]

The primary targets are Lipid II, a precursor to peptidoglycan, and Lipid III, a precursor to wall teichoic acid.[1][2][9][10] Unlike many antibiotics that target mutable proteins, Teixobactin binds to the highly conserved undecaprenyl-pyrophosphate-sugar moieties of these lipid precursors.[4][7][9]

The mechanism unfolds in two critical steps:

  • Inhibition of Peptidoglycan Synthesis: The C-terminal enduracididine headgroup of Teixobactin specifically binds to the pyrophosphate-sugar moiety of a Lipid II molecule.[7] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, effectively halting cell wall construction and leading to cell lysis.[1][2] This action is similar to that of vancomycin, but the binding site is different, allowing Teixobactin to be effective against vancomycin-resistant strains.[4][10]

  • Membrane Disruption via Supramolecular Assembly: Upon binding to Lipid II, Teixobactin molecules oligomerize, forming a supramolecular fibrillar structure.[7] These assemblies act like a scaffold, concentrating Lipid II and its long hydrophobic tails, which in turn displaces phospholipids and compromises the integrity of the cytoplasmic membrane.[1][7] This disruption of the membrane contributes significantly to the potent bactericidal activity of the agent.[7] This selective membrane damage occurs only in the presence of Lipid II, which is absent in eukaryotic cells, explaining the agent's high specificity for bacterial cells.[7]

cluster_membrane Bacterial Cytoplasmic Membrane cluster_cellwall Periplasm / Extracellular Teixobactin This compound (Teixobactin) Lipid_II Lipid II (Peptidoglycan Precursor) Teixobactin->Lipid_II Binds to pyrophosphate- sugar moiety Lipid_III Lipid III (Teichoic Acid Precursor) Teixobactin->Lipid_III Binds Complex Teixobactin-Lipid II Complex PG_Synthesis Peptidoglycan Synthesis Lipid_II->PG_Synthesis Required for Fibrils Supramolecular Fibrils Complex->Fibrils Oligomerization Complex->PG_Synthesis Inhibits Membrane_Disruption Membrane Integrity Compromised Fibrils->Membrane_Disruption Causes Lysis Cell Lysis Membrane_Disruption->Lysis Contributes to Cell_Wall Cell Wall Formation PG_Synthesis->Cell_Wall PG_Synthesis->Lysis Failure leads to

Caption: Mechanism of action for this compound (Teixobactin).

Quantitative Data Summary

The efficacy of this compound (Teixobactin) and its analogues has been quantified against a range of clinically significant Gram-positive pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC)

This table summarizes the MIC values for Teixobactin and its synthetic analogue, Leu10-teixobactin, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

OrganismStrainAgentMIC (μg/mL)Reference
Staphylococcus aureusATCC 29213 (MSSA)Leu10-teixobactin1[2]
Staphylococcus aureusATCC 700699 (MRSA)Leu10-teixobactin1[2]
Staphylococcus aureusATCC 700698 (MRSA)Leu10-teixobactin1[2]
Staphylococcus aureusJKD6008 (VISA)Leu10-teixobactin1[2]
Staphylococcus aureusJKD6009 (VISA)Leu10-teixobactin0.5[2]
Enterococcus faecalisATCC 29212L-Chg10-teixobactin0.8[11]
Enterococcus faecalisATCC 47077L-Chg10-teixobactin0.8[11]
Enterococcus faeciumVancomycin-Resistant (VRE)Teixobactin Analogue 52-16[12]
Clostridium difficile-Teixobactin0.005[4]
Bacillus anthracis-Teixobactin0.02[4]
Mycobacterium tuberculosisH37RvTeixobactin0.4[4]

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Table 2: In Vivo Efficacy in Murine Infection Models

Teixobactin has demonstrated high efficacy in animal models, effectively clearing infections caused by drug-resistant pathogens.[3][9]

Infection ModelPathogenTreatment Dose (mg/kg)OutcomeReference
Peritonitis/SepsisMRSA> 0.5100% survival rate[13]
Thigh AbscessMRSANot specifiedHigh efficacy[9][13]
Lung InfectionStreptococcus pneumoniaeNot specifiedHigh efficacy[3][9]

Experimental Protocols

The following protocols are fundamental to characterizing the mechanism and efficacy of antibacterial agents like Teixobactin.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of an antibacterial agent against a specific bacterium.[10]

A Prepare 2-fold serial dilutions of Teixobactin in a 96-well microtiter plate using CAMHB* C Inoculate each well with the bacterial suspension A->C note *CAMHB: Cation-Adjusted Mueller-Hinton Broth B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-20 hours C->D E Visually inspect for turbidity. MIC is the lowest concentration with no visible growth D->E A Incubate Lipid II with S. aureus PBP2 enzyme B Add Teixobactin at varying concentrations to the reaction mixture A->B C Allow polymerization reaction to proceed B->C D Stop reaction and extract lipids C->D E Separate Lipid II and the product (undecaprenyl pyrophosphate) using Thin-Layer Chromatography (TLC) D->E F Visualize lipids with phosphomolybdic acid stain. Inhibition is observed as a decrease in product formation E->F A Culture MRSA to late exponential phase B Treat cells with a sub-inhibitory concentration (e.g., 0.5x MIC) of Teixobactin A->B C Collect cell samples at multiple time points (e.g., 1, 3, 6 hours) B->C D Quench metabolic activity and extract metabolites C->D E Analyze metabolite extracts using Liquid Chromatography- Mass Spectrometry (LC-MS) D->E F Perform multivariate data analysis (e.g., PCA) to identify significantly altered metabolic pathways E->F

References

Unraveling the Mystery of Antibacterial Agent 58: A Potentiator of Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

While the discovery and origin of a specific molecule designated "Antibacterial agent 58" remain elusive in publicly accessible scientific literature, its identification as a potentiator of the antibiotic ceftazidime suggests a role in combating bacterial resistance. This technical overview synthesizes the currently available information on this compound, primarily sourced from chemical supplier data.

"this compound," also identified by the catalog number HY-139756 and CAS number 1426572-65-7, is a chemical compound noted for its ability to significantly lower the Minimum Inhibitory Concentration (MIC) of ceftazidime.[1][2][3][4] Ceftazidime is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. However, its efficacy can be compromised by bacterial resistance mechanisms. The primary function of "this compound" appears to be the enhancement of ceftazidime's antibacterial activity, indicating it may act as an adjuvant or a beta-lactamase inhibitor.

Due to the absence of primary research publications or patents detailing the discovery, synthesis, and mechanism of action of "this compound," a comprehensive technical guide with detailed experimental protocols and signaling pathways cannot be constructed at this time. The information available is currently limited to product descriptions from chemical suppliers.

Potential Significance and Future Research Directions

The potentiation of a well-established antibiotic like ceftazidime is a critical area of research in the fight against antimicrobial resistance. Compounds like "this compound" could play a vital role in restoring the efficacy of older antibiotics against resistant bacterial strains.

Further research is needed to:

  • Elucidate the precise mechanism by which "this compound" enhances the activity of ceftazidime.

  • Determine the spectrum of bacteria against which this combination is effective.

  • Conduct preclinical and clinical studies to evaluate its safety and efficacy.

Without access to the primary scientific data, the logical relationships and experimental workflows for the discovery and characterization of "this compound" can only be represented as a generalized process.

Below is a conceptual workflow representing the typical stages in the discovery and evaluation of an antibiotic potentiator.

Figure 1: A generalized workflow for the discovery and development of a new antibiotic potentiator.

This document will be updated as more definitive information regarding the discovery, origin, and experimental data for "this compound" becomes available in the public domain.

References

An In-Depth Technical Guide to the Spectrum of Activity of Antibacterial Agent C58 (MC21-A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent C58, also known as MC21-A, is a novel compound isolated from the marine bacterium Pseudoalteromonas phenolica.[1] It has garnered significant interest within the scientific community due to its potent antimicrobial activity, particularly against multi-drug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the spectrum of activity of C58, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and a discussion of its potential mechanism of action.

Spectrum of Activity

The antibacterial activity of C58 is primarily directed against Gram-positive bacteria. It has demonstrated potent efficacy against a range of clinically significant pathogens, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes.[1] Notably, C58 and its derivatives have shown limited to no activity against Gram-negative species such as Enterococcus faecalis and Pseudomonas aeruginosa.[1]

Quantitative Antimicrobial Activity Data

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[2][3][4][5] The following table summarizes the MIC values of C58 and its derivative, C59, against various bacterial species.

Bacterial SpeciesStrainC58 MIC (µg/mL)C59 MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusMRSA (SAD05)816N/A
Staphylococcus epidermidis(Panel of 21 isolates)Comparable to VancomycinComparable to VancomycinN/A
Enterococcus faecalisN/AActiveActiveN/A
Streptococcus pyogenesN/AActiveActiveN/A

Data compiled from a study on a natural compound and its analogs against multi-drug-resistant Gram-positive pathogens.[1]

Activity Against Biofilms

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. C58 and its derivative C59 have demonstrated significant activity against established MRSA biofilms. In one study, C58 completely eradicated a 72-hour old MRSA (SAD05) biofilm at a concentration of 8 µg/mL, while C59 achieved the same at 16 µg/mL.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial spectrum of C58.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency.[3][5][6] The broth microdilution method is a standard procedure for determining the MIC.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial two-fold dilutions of C58 in Mueller-Hinton Broth (MHB) inoc Inoculate each well of a 96-well plate with a standardized bacterial suspension prep->inoc mix Add C58 dilutions to the inoculated wells inoc->mix incubate Incubate the plate at 37°C for 18-24 hours mix->incubate read Visually inspect for turbidity or measure optical density to determine growth incubate->read mic The MIC is the lowest concentration with no visible bacterial growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of C58 is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: The bacterial strain of interest is grown on an appropriate agar plate. A few colonies are then used to inoculate a saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the C58 dilutions. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 18 to 24 hours.

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of C58 that completely inhibits the visible growth of the bacteria.[3][6]

Biofilm Eradication Assay

This assay is used to determine the concentration of an antimicrobial agent required to kill bacteria within a pre-formed biofilm.

Workflow for Biofilm Eradication Assay

Biofilm_Eradication_Workflow grow Grow bacterial biofilms on pegs of a 96-well plate lid for a specified time (e.g., 72 hours) rinse Gently rinse the pegs to remove planktonic (free-floating) bacteria grow->rinse expose Place the peg lid onto a 96-well plate containing serial dilutions of C58 rinse->expose incubate Incubate for a defined period (e.g., 24 hours) expose->incubate assess Assess bacterial viability by plating the remaining biofilm bacteria or using a viability stain incubate->assess mbec Determine the Minimum Biofilm Eradication Concentration (MBEC) assess->mbec

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Detailed Steps:

  • Biofilm Formation: MRSA isolates are grown in a suitable medium in a 96-well plate with pegs on the lid. The plate is incubated for a period, such as 72 hours, to allow for robust biofilm formation on the pegs.[1]

  • Removal of Planktonic Cells: The peg lid is carefully removed, and the pegs are rinsed with a sterile saline solution to remove any non-adherent, planktonic bacteria.

  • Exposure to Antibiotic: The peg lid is then transferred to a new 96-well plate where the wells contain serial dilutions of C58.

  • Incubation: The plate is incubated for a specified duration, typically 24 hours, to allow the antibiotic to act on the biofilm.

  • Assessment of Viability: After incubation, the pegs are rinsed again and may be sonicated to dislodge the remaining viable bacteria. The resulting bacterial suspension is then serially diluted and plated on agar to determine the number of surviving colony-forming units (CFUs). The concentration of C58 that results in complete eradication of the biofilm is determined.

Mechanism of Action

While the precise mechanism of action for C58 is still under investigation, its spectrum of activity being limited to Gram-positive bacteria suggests a target that is unique to this group of organisms.[1] Common targets for antibacterial drugs that are specific to Gram-positive bacteria include components of the cell wall, such as peptidoglycan and teichoic acids, as well as certain enzymes involved in their synthesis.[7][8][9]

Further research is needed to elucidate the specific molecular target and the signaling pathways affected by C58.[1] Future studies may involve investigating its interaction with key bacterial enzymes or its effect on cell division processes.[1]

Logical Relationship for Investigating Mechanism of Action

MoA_Investigation cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_conclusion Conclusion obs C58 is active against Gram-positive bacteria but not Gram-negative bacteria hyp1 Hypothesis 1: C58 targets cell wall synthesis obs->hyp1 leads to hyp2 Hypothesis 2: C58 disrupts cell membrane integrity obs->hyp2 leads to hyp3 Hypothesis 3: C58 inhibits a specific enzyme unique to Gram-positive bacteria obs->hyp3 leads to exp1 Cell wall integrity assays (e.g., monitoring lysis in osmotic stress) hyp1->exp1 exp2 Membrane potential and permeability assays hyp2->exp2 exp3 Enzyme inhibition assays (e.g., targeting FtsZ) hyp3->exp3 conclusion Elucidation of the Mechanism of Action exp1->conclusion provides evidence for exp2->conclusion provides evidence for exp3->conclusion provides evidence for

Caption: A logical workflow for elucidating the mechanism of action of C58.

Conclusion and Future Directions

Antibacterial agent C58 (MC21-A) represents a promising lead compound for the development of new therapeutics to combat infections caused by multi-drug-resistant Gram-positive bacteria. Its potent activity against MRSA, both in planktonic and biofilm forms, underscores its potential clinical utility.[1] Future research should focus on a detailed elucidation of its mechanism of action, which will be crucial for optimizing its structure to enhance efficacy and reduce potential toxicity. Furthermore, in vivo studies are warranted to evaluate its therapeutic potential in preclinical models of infection. The low propensity for resistance acquisition observed with its derivative, C59, is an encouraging characteristic that should be further investigated for C58.[1]

References

Preliminary In-Vitro Studies of "Antibacterial Agent 58": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the foundational in-vitro assessment of a novel investigational compound, "Antibacterial Agent 58" (hereafter "Agent 58"). It details the methodologies and results from a series of primary assays designed to characterize its antibacterial spectrum, potency, and preliminary safety profile. Key evaluations include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Further studies explore the agent's bactericidal dynamics through time-kill kinetic assays and assess its potential for host cell toxicity via cytotoxicity screening against a human cell line. The putative mechanism of action, inhibition of bacterial DNA gyrase, is also explored. This guide serves as a comprehensive technical resource, providing detailed experimental protocols and summarized data to support further research and development efforts.

Antibacterial Spectrum and Potency

The initial evaluation of Agent 58 was performed to determine its spectrum of activity and potency against a diverse panel of bacterial pathogens. Standard broth microdilution methods were employed to ascertain the MIC and MBC values.

Agent 58 demonstrated significant antibacterial activity, particularly against Gram-positive organisms, with notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Modest activity was observed against the Gram-negative species tested. The MBC-to-MIC ratios suggest a predominantly bactericidal mode of action (MBC/MIC ≤ 4) against susceptible strains.

Table 1: MIC and MBC of this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Gram-positive0.512
Staphylococcus aureus (MRSA, BAA-1717)Gram-positive122
Enterococcus faecalis (ATCC 29212)Gram-positive284
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.2514
Escherichia coli (ATCC 25922)Gram-negative16644
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32>64>2
Klebsiella pneumoniae (ATCC 700603)Gram-negative16322

Bactericidal Dynamics: Time-Kill Kinetics

To understand the rate and concentration-dependent killing activity of Agent 58, time-kill assays were performed against representative Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations relative to their MICs. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[1][2]

Against S. aureus, Agent 58 exhibited rapid bactericidal activity at 4x MIC, achieving a >3-log10 reduction within 6 hours. For E. coli, bactericidal effects were observed at 24 hours at 4x MIC. These results confirm the concentration-dependent bactericidal nature of the compound.

Table 2: Time-Kill Kinetics of Agent 58 (Log10 CFU/mL Reduction)

OrganismConcentration0 hr2 hr4 hr6 hr24 hr
S. aureus Growth Control 0+0.5+1.2+2.0+4.5
1x MIC 0-0.8-1.5-2.1-3.2
4x MIC 0-1.9-2.8-3.5-4.1
E. coli Growth Control 0+0.6+1.4+2.2+4.8
1x MIC 0-0.2-0.5-0.9-1.5
4x MIC 0-0.8-1.4-2.0-3.4

Preliminary Safety Profile: In-Vitro Cytotoxicity

The cytotoxic potential of Agent 58 was evaluated against the human embryonic kidney cell line (HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This assay measures the metabolic activity of cells as an indicator of viability.[5]

The half-maximal inhibitory concentration (IC50) was determined to assess the concentration of Agent 58 required to reduce cell viability by 50%. The selectivity index (SI), calculated as the ratio of IC50 to the antibacterial MIC, provides a preliminary measure of the agent's therapeutic window.

Table 3: Cytotoxicity and Selectivity Index of Agent 58

Cell LineIC50 (µg/mL)Selectivity Index (SI) vs. S. aureus MICSelectivity Index (SI) vs. E. coli MIC
HEK2931282568

The high IC50 value and corresponding SI against S. aureus suggest a favorable preliminary safety profile with a significant window between antibacterial efficacy and host cell toxicity.

Postulated Mechanism of Action: DNA Gyrase Inhibition

Preliminary enzymatic assays suggest that Agent 58 targets bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[6][7] This enzyme is a validated and effective target for antibiotics.[7][8] Inhibition of DNA gyrase leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

The diagram below illustrates the proposed mechanism. Agent 58 is hypothesized to bind to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the transient double-strand breaks and preventing DNA re-ligation.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Agent 58 DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binding Complex Gyrase-DNA Complex (Cleavage) Gyrase->Complex ATP-dependent cleavage Supercoiled Supercoiled DNA (Re-ligation) Complex->Supercoiled Strand passage & re-ligation BlockedComplex Stabilized Cleavage Complex Complex->BlockedComplex Replication Successful DNA Replication Supercoiled->Replication Agent58 This compound Agent58->Complex Inhibits Re-ligation Death DNA Damage & Cell Death BlockedComplex->Death

Caption: Proposed mechanism of action for Agent 58 via inhibition of DNA gyrase.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

The overall workflow for the preliminary characterization of Agent 58 followed a logical progression from broad screening to more specific mechanistic and safety evaluations.

G start Agent 58 (Test Compound) mic_mbc MIC/MBC Screening (Broad Panel) start->mic_mbc time_kill Time-Kill Kinetics mic_mbc->time_kill Select representative strains cytotoxicity Cytotoxicity Assay (MTT) mic_mbc->cytotoxicity Determine therapeutic index moa Mechanism of Action (Enzyme Assay) mic_mbc->moa Guide hypothesis data Data Analysis & Interpretation time_kill->data cytotoxicity->data moa->data report Technical Report data->report

References

Target Identification and Validation of the Oxazolidinone Antibacterial Agent Linezolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, inhibiting the initiation of protein synthesis, sets it apart from other classes of antibiotics and minimizes cross-resistance.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Linezolid, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying molecular interactions and workflows.

Introduction

The emergence of antibiotic-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibacterial agents with new mechanisms of action.[1][3] Linezolid, a synthetic oxazolidinone, was developed to meet this challenge.[1] It exhibits bacteriostatic activity against staphylococci and enterococci, and is bactericidal against most streptococci.[4][5] The definitive identification and validation of its molecular target were crucial milestones in its development, providing a solid foundation for understanding its efficacy and the basis of potential resistance.

Target Identification: Pinpointing the Bacterial Ribosome

Early investigations into Linezolid's mechanism of action identified the inhibition of bacterial protein synthesis as its primary effect.[1] Unlike many other protein synthesis inhibitors that disrupt the elongation phase, Linezolid was found to block the initiation step.[1][2] This unique characteristic suggested a novel binding site. The key challenge was to precisely locate this site within the complex machinery of the bacterial ribosome.

A combination of genetic and biochemical approaches led to the identification of the 23S ribosomal RNA (rRNA) of the 50S subunit as the primary target.[3][6]

Key Methodologies in Target Identification:
  • Resistance Mutation Mapping: The selection and analysis of Linezolid-resistant bacterial strains were fundamental. Genetic mapping of these resistant isolates consistently revealed point mutations in the gene encoding for 23S rRNA, particularly within the highly conserved Domain V of the peptidyl transferase center (PTC).[3][7] The most frequently observed mutation was a G2576T transversion.[7]

  • Cross-linking Studies: The use of photo-reactive derivatives of Linezolid enabled the formation of covalent bonds with nearby molecules upon UV irradiation. Subsequent analysis of these cross-linked complexes confirmed a direct interaction with the 23S rRNA at the PTC.[3]

  • Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: High-resolution structural studies were pivotal in visualizing the precise binding site. The crystal structure of Linezolid bound to the 50S ribosomal subunit of bacteria like Deinococcus radiodurans and Haloarcula marismortui, and later Staphylococcus aureus, unambiguously showed it nestled within a deep cleft in the PTC.[3][8][9]

Target Validation: Confirming the Mechanism of Action

Once the target was identified, validation experiments were essential to confirm that the binding of Linezolid to the 23S rRNA was directly responsible for the inhibition of protein synthesis and the resulting antibacterial effect.

Biochemical Validation
  • In Vitro Translation Assays: These cell-free systems, containing purified ribosomes, tRNAs, amino acids, and other necessary factors, demonstrated that Linezolid directly inhibits protein synthesis. Crucially, ribosomes isolated from resistant strains with 23S rRNA mutations showed significantly reduced susceptibility to the drug in these assays.

  • Ribosomal Footprinting: This technique uses enzymes to digest RNA that is not protected by a bound molecule (like a ribosome or a drug). When applied to the Linezolid-ribosome complex, it revealed a specific "footprint" on the 23S rRNA, confirming the binding site identified by crystallography.[10]

  • Surface Plasmon Resonance (SPR): SPR assays were used to quantify the binding affinity between Linezolid and its RNA target, demonstrating a specific interaction with a measurable dissociation constant.[10]

Genetic Validation
  • Allelic Exchange Experiments: Introducing the identified resistance mutations (e.g., G2576T) into the 23S rRNA genes of a susceptible bacterial strain conferred resistance to Linezolid. This provided direct genetic proof that this specific mutation is sufficient to cause resistance, thereby validating the target site.

Quantitative Data Summary

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC) and its pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Table 1: Linezolid Minimum Inhibitory Concentration (MIC) Against Key Gram-Positive Pathogens
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (µg/mL)
Staphylococcus aureus (including MRSA)1-22≤4
Enterococcus faecium (including VRE)12≤2
Streptococcus pneumoniae0.51≤2
Streptococcus pyogenes0.51≤2
Coagulase-Negative Staphylococci12≤4

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data is compiled from various surveillance studies.[11][12]

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter for Linezolid Efficacy
ParameterTarget ValueRationale
fAUC₂₄/MIC 80 - 120The ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC is the primary predictor of Linezolid's efficacy.[13][14]
%T > MIC > 85%The percentage of the dosing interval during which the free drug concentration remains above the MIC is also a key determinant of therapeutic success.[13]

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of Linezolid in a suitable solvent (e.g., water). b. Perform serial two-fold dilutions of the Linezolid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the organism.[11]

Protocol: Identification of 23S rRNA Mutations by PCR and Sanger Sequencing
  • Genomic DNA Extraction: a. Culture the bacterial isolate (both susceptible and potentially resistant strains) overnight in an appropriate broth. b. Extract genomic DNA using a commercial bacterial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: a. Design PCR primers to amplify the Domain V region of the 23S rRNA gene. Primers should flank the region known to harbor resistance mutations (e.g., around position 2576). b. Set up a PCR reaction containing the extracted genomic DNA, primers, DNA polymerase, dNTPs, and PCR buffer. c. Perform PCR using an optimized thermal cycling program (annealing temperature and extension time will depend on primers and amplicon size).

  • PCR Product Purification and Sequencing: a. Verify the successful amplification of the target fragment by running the PCR product on an agarose gel. b. Purify the PCR product to remove primers and dNTPs using a PCR purification kit. c. Send the purified product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the resulting sequence from the test isolate with a reference sequence from a known susceptible strain. b. Identify any nucleotide substitutions, insertions, or deletions. A G-to-T substitution at position 2576 is indicative of a common Linezolid resistance mechanism.[7]

Visualizations: Pathways and Workflows

Diagram 1: Linezolid's Mechanism of Action

G 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Linezolid Linezolid Binding_Site Binds to 23S rRNA in Peptidyl Transferase Center (PTC) Linezolid->Binding_Site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Binding_Site->50S_subunit G cluster_hypothesis Hypothesis Generation cluster_identification Target Identification cluster_validation Target Validation Observation Observation: Linezolid inhibits protein synthesis Biochemical_Assays Cross-linking & Footprinting Observation->Biochemical_Assays Resistance_Mapping Resistance Mutation Mapping Identified_Target Identified Target: 23S rRNA of 50S Subunit Resistance_Mapping->Identified_Target Crystallography X-ray Crystallography & Cryo-EM Crystallography->Identified_Target Biochemical_Assays->Identified_Target Genetic_Validation Genetic Validation: Allelic Exchange Identified_Target->Genetic_Validation Biochemical_Validation Biochemical Validation: In Vitro Translation Identified_Target->Biochemical_Validation Binding_Kinetics Binding Kinetics: SPR Identified_Target->Binding_Kinetics Validated_Target Validated Target & Mechanism of Action Genetic_Validation->Validated_Target Biochemical_Validation->Validated_Target Binding_Kinetics->Validated_Target

References

Initial Toxicity Screening of Novel Antibacterial Agent 58 (NAA-58): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the essential initial toxicity screening assays for a novel antibacterial agent, designated here as NAA-58. The protocols and data presented are representative of a standard preclinical safety assessment workflow designed for researchers, scientists, and drug development professionals.

Introduction

The preclinical evaluation of any new antibacterial drug candidate is a critical process that involves assessing its safety and efficacy before it can proceed to clinical trials.[1][2] A crucial part of this evaluation is the initial toxicity screening, which aims to identify potential safety liabilities early in the drug development process. This guide outlines the standard in vitro and in vivo assays used to determine the preliminary toxicity profile of a novel antibacterial agent.

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the initial assessment of a compound's toxicity at the cellular level. These tests provide essential information on cytotoxicity, hemolytic potential, and mutagenicity.

Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to mammalian cells.[3][4] A significant difference between the cytotoxic concentration and the antibacterial effective concentration (the therapeutic index) is a key indicator of a drug's potential for safe use.

Table 1: In Vitro Cytotoxicity of NAA-58 against Mammalian Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µg/mL)
HEK293 (Human Embryonic Kidney)MTT24> 100
HepG2 (Human Hepatocellular Carcinoma)MTT2485.2
A549 (Human Lung Carcinoma)LDH2492.5

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of NAA-58 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[7][8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100) and determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding compound_treatment Treatment with NAA-58 cell_seeding->compound_treatment incubation 24h Incubation compound_treatment->incubation assay Perform Assay (MTT or LDH) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End data_analysis->end ames_test_workflow cluster_ames Ames Test Workflow start Start mix Mix Bacteria, NAA-58, and S9 mix/buffer start->mix plate Plate on Histidine-free minimal agar mix->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze end End analyze->end apoptosis_pathway cluster_pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug NAA-58 (Cytotoxic Stress) bcl2 Bcl-2 family (Bax/Bak activation) drug->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) drug->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to the Novelty of "Antibacterial Agent 58"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "Antibacterial agent 58" does not refer to a single, universally recognized compound. Instead, it is associated with several distinct and novel antimicrobial agents that have emerged in recent scientific literature. This guide provides an in-depth technical overview of the core scientific and innovative aspects of the most prominent molecules designated with "58" in the context of antibacterial research. The agents covered herein are:

  • C58 (also known as MC21-A): A potent natural product antibiotic demonstrating significant efficacy against multi-drug-resistant Gram-positive pathogens.

  • In-58: A synthetic antimicrobial peptide derived from indolicidin, engineered for enhanced stability and bactericidal activity.

  • Tat(47-58): A cell-penetrating peptide with a broad spectrum of antibacterial activity, including a D-enantiomer designed for increased proteolytic resistance.

This document is intended for researchers, scientists, and drug development professionals, providing detailed quantitative data, experimental protocols, and visualizations of mechanisms and workflows to facilitate a comprehensive understanding of each agent's novelty.

C58 (MC21-A): A Natural Product Targeting MRSA

C58, also known as MC21-A, is a brominated biphenyldiol natural product isolated from the marine bacterium Pseudoalteromonas phenolica. Its significant potency against methicillin-resistant Staphylococcus aureus (MRSA) has positioned it as a promising lead compound for a new class of antibiotics.[1][2] The development of a total synthesis for C58 has enabled further investigation and the creation of analogs.[1][3]

Data Presentation: Antimicrobial Activity and Cytotoxicity of C58
ParameterOrganism/Cell LineResultReference
MIC Methicillin-Resistant Staphylococcus aureus (MRSA)1-2 µg/mL[2][4]
Methicillin-Sensitive Staphylococcus aureus (MSSA)1 µg/mL[2]
Enterococcus serolicida<0.25 - 1 µg/mL[2]
Enterococcus faecalis<0.25 - 1 µg/mL[2]
Enterococcus faecium0.5 - 1 µg/mL[2]
Bacillus subtilis0.25 µg/mL[2]
Streptococcus pneumoniae4 µg/mL[2]
Streptococcus pyogenes8 µg/mL[2]
MBC90 Panel of 39 MRSA isolatesComparable or lower than daptomycin, vancomycin, and linezolid[1]
LD50 Mammalian Cell Lines (16HBE and HDFs)>5-fold higher than the MBC90 value[1]
Biofilm Activity MRSASignificant reduction in viable cells compared to vancomycin[3]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination The MIC of C58 was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of C58: A stock solution of C58 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Bacterial Inoculum: Bacterial strains are grown in CAMHB to the mid-logarithmic phase. The culture is then diluted to a final concentration of 5 x 105 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of C58 that completely inhibits visible bacterial growth.

Time-Kill Assay This assay determines the bactericidal or bacteriostatic nature of the agent.

  • Culture Preparation: A log-phase bacterial culture is diluted to approximately 1-5 x 106 CFU/mL in CAMHB.

  • Drug Exposure: C58 is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

  • Quantification: The aliquots are serially diluted, plated on nutrient agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. A significant reduction in CFU/mL over time indicates bactericidal activity.[2]

MRSA Biofilm Eradication Assay This protocol assesses the ability of C58 to act on bacteria within a biofilm.

  • Biofilm Formation: MRSA is grown in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24 hours to allow for biofilm formation.

  • Treatment: After incubation, the planktonic cells are removed, and the wells are washed. Fresh medium containing various concentrations of C58, vancomycin (as a comparator), or no drug (control) is added to the wells.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Quantification: The medium is removed, and the remaining viable bacteria within the biofilm are quantified either by colony counting after sonication and plating, or by a metabolic assay (e.g., using resazurin) or crystal violet staining to measure total biofilm mass.[3]

Mandatory Visualization

C58_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Mechanism Mechanism of Action Isolation Isolation from Pseudoalteromonas phenolica Structure Structure Elucidation (MC21-A / C58) Isolation->Structure Synthesis Total Synthesis & Analog Generation Structure->Synthesis MIC MIC & MBC Determination (vs. Gram-positive pathogens) Synthesis->MIC Membrane Membrane Permeabilization (SYTOX Green Assay) Synthesis->Membrane TimeKill Time-Kill Kinetics (Bactericidal Activity) MIC->TimeKill Biofilm Biofilm Eradication (vs. MRSA Biofilms) TimeKill->Biofilm Resistance Resistance Propensity Study Biofilm->Resistance Cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) Resistance->Cytotoxicity NoLysis No Hemolytic or Bacterial Lysis Membrane->NoLysis

Workflow for the discovery and evaluation of C58.

In-58: An Engineered Antimicrobial Peptide

In-58 is a novel synthetic peptide derived from the natural antimicrobial peptide indolicidin.[5] Its design involves strategic modifications to improve its therapeutic profile, including replacing tryptophan residues with D-phenylalanine to increase proteolytic resistance and modifying the α-amino group with an unsaturated fatty acid to enhance bactericidal activity.[6][7] These changes result in a peptide that is more bactericidal and less toxic to mammalian cells compared to its parent molecule.[5][6]

Data Presentation: Properties of In-58 vs. Indolicidin
PropertyIn-58Indolicidin (Parent Peptide)Reference
Bactericidal Activity More bactericidalStandard[5][6]
Toxicity Less toxic to mammalian cellsHigher toxicity[5][6]
Proteolytic Resistance More resistant to Proteinase KLess resistant[6]
Antifungal Activity Active against Sporothrix globosaNot specified[8][9]
Mechanism of Action Bacterial membrane damage, SOS response inductionBacterial membrane damage, SOS response induction[7]
Experimental Protocols

Antimicrobial Susceptibility Testing The activity of In-58 was assessed using a standard microdilution assay.

  • Peptide Preparation: Lyophilized In-58 is dissolved in sterile water or a weak acid solution and serially diluted in a 96-well plate with appropriate growth medium.

  • Inoculum Preparation: Mid-log phase bacterial cultures are diluted to a final concentration of ~105 CFU/mL.

  • Incubation and Reading: The plate is incubated for 18-24 hours at 37°C. The MIC is determined as the lowest peptide concentration with no visible growth.

SOS Response Induction Assay This assay detects DNA damage or interference with DNA replication.

  • Biosensor Strain: An E. coli biosensor strain, such as MG1655 carrying a plasmid with a SOS-responsive promoter (e.g., pcolD') fused to a reporter gene (e.g., lux operon), is used.

  • Peptide Exposure: The biosensor strain is grown to the exponential phase and then exposed to sub-inhibitory concentrations of In-58 or indolicidin.

  • Signal Measurement: The reporter signal (luminescence) is measured over time using a luminometer. An increase in luminescence relative to an untreated control indicates the induction of the SOS response.[7]

Membrane Damage Assessment Membrane integrity is assessed using fluorescent dyes like propidium iodide (PI).

  • Cell Preparation: Bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Peptide Treatment: The bacterial suspension is treated with various concentrations of In-58.

  • Staining: Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is added to the suspension.

  • Analysis: The uptake of PI is quantified by measuring fluorescence intensity with a spectrophotometer or by counting fluorescent cells using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Mandatory Visualization

In58_MoA In58 In-58 Peptide Membrane Cell Membrane In58->Membrane Primary Target DNA Bacterial DNA In58->DNA Secondary Effect BacterialCell Bacterial Cell Damage Membrane Perturbation & Damage Membrane->Damage SOS SOS Response Induction DNA->SOS Death Cell Death Damage->Death SOS->Death

Proposed mechanism of action for the In-58 peptide.

Tat(47-58): A Cell-Penetrating Antibacterial Peptide

Tat(47-58) is an 11-amino acid peptide fragment (YGRKKRRQRRR) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). Originally known for its ability to penetrate mammalian cells, it has also been found to possess a broad spectrum of antimicrobial activity against bacteria and fungi.[10][11] To overcome its susceptibility to proteases, a D-enantiomer (composed of D-amino acids) was synthesized, which retains antibacterial activity while showing significantly enhanced stability.[10][11]

Data Presentation: Antimicrobial Activity of Tat Peptides
PeptideOrganismMICReference
Tat(47-58) S. aureus KCTC162110 nmol/mL[12]
E. coli KCTC168210 nmol/mL[12]
Multi-drug resistant S. aureus0.625 - 20 µM[10]
Multi-drug resistant P. aeruginosa0.625 - 20 µM[10]
Tat(48-60) Various bacterial strains2 - 8 µM[10][13]
D-Tat(47-58) Various bacterial strainsSimilar to L-Tat(47-58)[11]
Experimental Protocols

Peptide Synthesis Both L- and D-Tat(47-58) peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

  • Peptide Incubation: L-Tat(47-58) and D-Tat(47-58) are incubated at 37°C in the presence of various proteases (e.g., trypsin, chymotrypsin, proteinase K) or in human serum.

  • Sampling: Aliquots are taken at different time intervals.

  • Analysis: The amount of intact peptide remaining is quantified by RP-HPLC. The D-enantiomer is expected to show minimal degradation compared to the L-enantiomer.[11]

Intracellular Infection Model This protocol evaluates the peptide's ability to kill bacteria that have invaded host cells.

  • Cell Culture: A human cell line (e.g., HeLa cells) is cultured in appropriate media.

  • Infection: The cells are infected with an intracellular pathogen, such as MRSA, for a period allowing for bacterial internalization.

  • Extracellular Bacteria Removal: The cells are washed, and an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) is added to the medium to kill any remaining extracellular bacteria.

  • Peptide Treatment: The medium is replaced with fresh medium containing L- or D-Tat(47-58).

  • Quantification: After incubation, the host cells are lysed, and the intracellular bacteria are released, serially diluted, and plated to determine the number of surviving CFUs.[10][14]

Mandatory Visualization

Tat_Peptide_Comparison cluster_L_Tat L-Tat(47-58) (Natural) cluster_D_Tat D-Tat(47-58) (Synthetic) L_Tat L-Tat Peptide L_Activity Antibacterial Activity L_Tat->L_Activity L_Protease Protease Exposure L_Tat->L_Protease D_Activity Antibacterial Activity (Retained) L_Degraded Degraded Peptide (Loss of Activity) L_Protease->L_Degraded D_Tat D-Tat Peptide D_Tat->D_Activity D_Protease Protease Exposure D_Tat->D_Protease D_Stable Stable Peptide (Retained Activity) D_Protease->D_Stable Result Result D_Stable->Result

References

In-Depth Technical Guide: Antibacterial Agent MC21-A (C58) Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive technical overview of the antibacterial agent MC21-A, also designated as C58, a promising natural product with potent activity against these challenging pathogens. MC21-A (3,3',5,5'-tetrabromo-2,2'-biphenyldiol) was originally isolated from the marine bacterium Pseudoalteromonas phenolica. This guide details its antimicrobial efficacy, proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Antimicrobial Spectrum and Efficacy

MC21-A (C58) and its chloro-analog, C59, have demonstrated significant bactericidal activity against a range of Gram-positive bacteria. The quantitative antimicrobial activities are summarized below.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for C58 and its analogs have been determined against a panel of clinical and laboratory MRSA isolates. The MIC90 and MBC90, representing the concentrations required to inhibit and kill 90% of the tested isolates, respectively, are presented in the following table for comparison with standard-of-care antibiotics.

Compound MIC90 (µg/mL) MBC90 (µg/mL)
MC21-A (C58) 24
C59 (chloro-analog) 24
Vancomycin 216
Linezolid 216
Daptomycin 14
Clindamycin >4>4
Trimethoprim/Sulfamethoxazole >4/76>4/76

Data compiled from studies on 39 MRSA isolates.[1]

Furthermore, MC21-A has shown potent activity against other Gram-positive pathogens, including Enterococcus serolicida, Enterococcus faecium, and Enterococcus faecalis.[2] It is notably less active against Streptococcus species and does not exhibit significant activity against Gram-negative bacteria such as Enterococcus faecalis and Pseudomonas aeruginosa.[1][2]

Mechanism of Action

The precise molecular target of MC21-A (C58) is still under investigation, but current evidence points towards two primary mechanisms of action: inhibition of cell division and permeabilization of the cell membrane.

Inhibition of Cell Division

Morphological analysis of MRSA treated with the C58 analog, C59, using transmission electron microscopy (TEM) revealed changes consistent with the inhibition of the cell division process.[1] This suggests that the compound may interfere with key proteins involved in the formation of the bacterial septum, leading to failed cell division and eventual cell death.

C58 MC21-A (C58) / C59 CellDivisionProteins Cell Division Machinery (e.g., FtsZ ring) C58->CellDivisionProteins Inhibits SeptumFormation Septum Formation CellDivisionProteins->SeptumFormation Mediates CellDeath Cell Death CellDivisionProteins->CellDeath Inhibition leads to CellDivision Bacterial Cell Division SeptumFormation->CellDivision Leads to

Proposed mechanism of cell division inhibition by MC21-A (C58)/C59.
Cell Membrane Permeabilization

Studies utilizing SYTOX Green staining suggest that MC21-A can permeabilize the cell membrane of MRSA.[2][3] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence upon treatment with MC21-A indicates a loss of membrane integrity.

cluster_bacterium Gram-Positive Bacterium CellMembrane Cell Membrane SYTOX_Green_out SYTOX Green (impermeant) Cytoplasm Cytoplasm NucleicAcids Nucleic Acids SYTOX_Green_in SYTOX Green (fluorescent) MC21A MC21-A (C58) MC21A->CellMembrane Disrupts Integrity SYTOX_Green_out->Cytoplasm Enters Cell SYTOX_Green_in->NucleicAcids Binds to

Conceptual workflow of the SYTOX Green assay for membrane permeabilization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MC21-A (C58) and its analogs.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Bacterial Strains and Media: A panel of 39 clinical and laboratory isolates of MRSA were used. Bacteria were grown in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Inoculum:

    • Bacterial colonies from an overnight culture on an agar plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • The suspension was further diluted in CAMHB to obtain a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Two-fold serial dilutions of MC21-A (C58), its analogs, and comparator antibiotics were prepared in CAMHB in a 96-well microtiter plate.

    • The standardized bacterial inoculum was added to each well.

    • Plates were incubated at 37°C for 16-20 hours.

  • Data Interpretation:

    • MIC: The lowest concentration of the compound that completely inhibited visible bacterial growth.

    • MBC: An aliquot from each well showing no visible growth was subcultured onto an antibiotic-free agar plate. The MBC was determined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count after incubation.

Transmission Electron Microscopy (TEM) for Morphological Analysis

This protocol outlines the general steps for preparing MRSA samples for TEM to observe the effects of C59 on cell morphology.

  • Sample Preparation:

    • MRSA cultures were grown to mid-logarithmic phase and then treated with C59 at a concentration of 1 µg/mL. An untreated culture served as a control.

    • After a specified incubation period, bacterial cells were harvested by centrifugation.

  • Fixation:

    • The bacterial pellet was fixed with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4) for at least 1-2 hours at 4°C.

    • Cells were washed three times with the buffer.

  • Post-fixation:

    • The sample was post-fixed with 1% osmium tetroxide in the same buffer for 1-2 hours to enhance contrast.

    • The cells were washed again with buffer.

  • Dehydration and Embedding:

    • The fixed cells were dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

    • The dehydrated sample was infiltrated with and embedded in an epoxy resin (e.g., Epon).

  • Sectioning and Staining:

    • Ultrathin sections (60-80 nm) were cut using an ultramicrotome.

    • The sections were mounted on copper grids and stained with uranyl acetate and lead citrate to further enhance contrast.

  • Imaging: The stained sections were examined using a transmission electron microscope.

SYTOX Green Staining for Membrane Permeabilization

This assay is used to assess the integrity of the bacterial cell membrane.

  • Reagents:

    • SYTOX Green nucleic acid stain (stock solution in DMSO).

    • Phosphate-buffered saline (PBS) or another suitable buffer.

  • Procedure:

    • MRSA cells were grown and washed, then resuspended in PBS to a specific optical density (e.g., OD600 = 0.4).

    • MC21-A was added to the bacterial suspension at the desired concentration.

    • SYTOX Green was added to the cell suspension to a final concentration of approximately 5 µM.

    • The mixture was incubated at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement:

    • The fluorescence intensity was measured using a fluorometer or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

    • An increase in fluorescence in the treated cells compared to untreated controls indicates membrane permeabilization.

Conclusion and Future Directions

MC21-A (C58) and its analogs represent a promising new class of antibacterial agents with potent activity against Gram-positive pathogens, including multidrug-resistant MRSA. Their novel mechanism of action, involving the inhibition of cell division and disruption of membrane integrity, makes them attractive candidates for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and detailed elucidation of the specific molecular targets to advance these compounds towards clinical application.

References

Methodological & Application

"Antibacterial agent 58" minimum inhibitory concentration (MIC) assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Antibacterial agent 58" Minimum Inhibitory Concentration (MIC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] This value is a critical metric in drug discovery and clinical diagnostics to determine the potency of new antimicrobial agents and to monitor the development of resistance. "this compound" has been identified as a substance that can significantly lower the MIC of other antibacterial agents, such as Ceftazidime, suggesting its potential as a resistance breaker or a potentiator of existing antibiotics.[6]

This document provides a detailed protocol for determining the MIC of an antibiotic in combination with "this compound" using the broth microdilution method. This method is widely used due to its efficiency and the small volumes of reagents required.[7][8][9]

Data Presentation

The following table summarizes hypothetical MIC data for Ceftazidime against a quality control strain, Escherichia coli ATCC 25922, in the presence and absence of "this compound". This data illustrates the potential synergistic effect of "this compound".

Test Agent(s)Concentration Range of Ceftazidime (µg/mL)MIC of Ceftazidime (µg/mL)Fold Reduction in MIC
Ceftazidime alone0.25 - 1288-
Ceftazidime + "this compound" (at a fixed concentration of 10 µg/mL)0.25 - 12824

Note: The above data is for illustrative purposes only. Actual results may vary.

Experimental Protocols

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime against a bacterial strain in the presence and absence of "this compound" using the broth microdilution method.

Materials:

  • "this compound"

  • Ceftazidime (or other antibiotic of interest)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[7]

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Spectrophotometer

  • Incubator (35 ± 2°C)[10]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Protocol:

1. Preparation of Reagents:

  • Antibiotic Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent at a concentration that allows for the desired fixed concentration in the assay (e.g., 200 µg/mL for a final concentration of 10 µg/mL). Filter-sterilize the solution.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

2. Broth Microdilution Assay:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the Ceftazidime stock solution, resulting in a total volume of 100 µL and a starting concentration of 640 µg/mL.

  • Serial Dilution of Antibiotic:

    • Perform a two-fold serial dilution of the Ceftazidime by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration gradient of the antibiotic.

  • Addition of "this compound":

    • To the wells designated for the combination study, add a calculated volume of the "this compound" stock solution to achieve the desired fixed final concentration (e.g., 5 µL of a 200 µg/mL stock to each well to get a final concentration of 10 µg/mL in a final volume of 100 µL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in the final desired antibiotic concentrations and a bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

3. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][2][4]

  • Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of "this compound".

Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bact->inoculate prep_abx Prepare Antibiotic Stock Solution serial_dil Perform 2-fold Serial Dilution of Antibiotic prep_abx->serial_dil prep_agent58 Prepare 'Agent 58' Stock add_agent58 Add 'Agent 58' to Designated Wells prep_agent58->add_agent58 plate_setup Dispense CAMHB into 96-well Plate plate_setup->serial_dil serial_dil->add_agent58 add_agent58->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MICs (Antibiotic vs. Antibiotic + Agent 58) read_mic->compare

Caption: Workflow for determining the MIC of an antibiotic in combination with "this compound".

References

Synthesis of the Novel Antibacterial Agent Zoliflodacin: Application Notes and Protocols for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the laboratory synthesis of Zoliflodacin, a first-in-class spiropyrimidinetrione antibiotic. Zoliflodacin is currently under investigation for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial agents.

Introduction to Zoliflodacin

Zoliflodacin exerts its bactericidal effect through a unique mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. Zoliflodacin has demonstrated potent in vitro activity against a wide range of N. gonorrhoeae isolates, including those resistant to currently recommended therapies.

Quantitative Data: In Vitro Activity of Zoliflodacin

The following table summarizes the minimum inhibitory concentration (MIC) values of Zoliflodacin against clinical isolates of Neisseria gonorrhoeae from various studies.

Study PopulationNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Thailand and South Africa1990.004 - 0.250.0640.125[4]
21 EU/EEA CountriesNot Specified0.002 - 0.250.0640.125
United StatesNot Specified0.008 - 0.250.060.125
ChinaNot Specified≤0.002 - 0.1250.030.06
US Participants (Phase 3 Trial)139 (urogenital)≤0.008 - 0.250.060.12[5]

Mechanism of Action: Inhibition of DNA Gyrase

Zoliflodacin's primary target is the bacterial enzyme DNA gyrase, which is essential for maintaining DNA topology during replication. By binding to the GyrB subunit of DNA gyrase, Zoliflodacin stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Zoliflodacin_Mechanism cluster_bacterium Bacterial Cell Zoliflodacin Zoliflodacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Zoliflodacin->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Maintains supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Replication DNA Replication DNA->Replication Replication->DNA Daughter Strands Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of Zoliflodacin.

Experimental Protocols: Synthesis of Zoliflodacin

The total synthesis of Zoliflodacin is a multi-step process. The following is a representative synthetic scheme based on publicly available information. Detailed experimental procedures with specific reagent quantities and reaction conditions would require access to proprietary information or detailed patent literature. The synthesis generally involves the construction of the key spiropyrimidinetrione core and subsequent elaboration to the final product.

A key patent application for Zoliflodacin and its analogs is WO2007072151A1.[4] Researchers should refer to this document for detailed synthetic procedures. The general workflow for the synthesis of a key intermediate for the spiropyrimidinetrione core is outlined below.

Zoliflodacin_Synthesis_Workflow Start Starting Materials Step1 Step 1: Assembly of Substituted Pyridine Start->Step1 Step2 Step 2: Formation of Oxazinone Ring Step1->Step2 Step3 Step 3: Spirocyclization to form Pyrimidinetrione Step2->Step3 Intermediate Key Spiro Intermediate Step3->Intermediate Step4 Step 4: Functional Group Interconversion Intermediate->Step4 Step5 Step 5: Coupling with Benzisoxazole Moiety Step4->Step5 Zoliflodacin Zoliflodacin Step5->Zoliflodacin

Caption: General synthetic workflow for Zoliflodacin.

Representative Experimental Procedure for a Key Synthetic Step (Hypothetical Example based on general knowledge)

Note: This is a generalized procedure and should not be followed without consulting the specific patent literature.

Synthesis of a Spiropyrimidinetrione Precursor:

  • Reaction Setup: To a solution of the substituted oxazinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere is added a solution of isocyanate derivative (1.2 eq) in THF.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiropyrimidinetrione precursor.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Zoliflodacin is a promising novel antibacterial agent with a unique mechanism of action and potent activity against Neisseria gonorrhoeae. The provided information offers a summary of its biological activity and a general overview of its synthesis. For detailed, step-by-step synthetic protocols, researchers are strongly encouraged to consult the primary patent literature.

References

Application Notes and Protocols for Antibacterial Agent C58 (MC21-A) in Treating Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent C58, also known as MC21-A, is a promising marine-derived compound identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol.[1][2] Originally isolated from the marine bacterium Pseudoalteromonas phenolica, C58 and its chloro-analog, C59, have demonstrated potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[3][4] Notably, these compounds exhibit efficacy against difficult-to-treat bacterial states, such as biofilms and stationary-phase bacteria, and show a low propensity for inducing resistance, making them attractive candidates for further preclinical and clinical development.[3][4]

These application notes provide a summary of the antibacterial activity of C58 and C59, along with detailed protocols for key in vitro experiments to evaluate their efficacy against S. aureus.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of C58 and its analog C59 against Staphylococcus aureus, including comparisons with standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of C58 and C59 against MRSA

CompoundMIC range (µg/mL) against clinical MRSA isolatesMIC₉₀ (µg/mL) against 39 MRSA isolatesMBC₉₀ (µg/mL) against 39 MRSA isolates
C58 (MC21-A) 1 - 2[1][2]Lower or comparable to SoC antimicrobials[3][4]Lower or comparable to SoC antimicrobials[3][4]
C59 Not specifiedLower or comparable to SoC antimicrobials[3][4]Lower or comparable to SoC antimicrobials[3][4]
Vancomycin <0.25 - 2[1][2]Not specifiedNot specified
Daptomycin Not specifiedNot specifiedNot specified
Linezolid Not specifiedNot specifiedNot specified

SoC: Standard-of-Care

Table 2: Efficacy of C58 and C59 against MRSA Biofilms and Stationary-Phase Bacteria

CompoundBiofilm Eradication ConcentrationActivity against Stationary-Phase MRSA
C58 (MC21-A) Complete eradication at 8 µg/mL[4]Potent killing activity[4]
C59 Complete eradication at 16 µg/mL[4]Kills in a dose-dependent manner[3][4]
Vancomycin No activity against MRSA biofilms[4]Fails to exert antimicrobial activity[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of C58 and C59 against S. aureus.

Materials:

  • C58 and C59 stock solutions (e.g., in DMSO)

  • Staphylococcus aureus strains (including MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of S. aureus in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare serial twofold dilutions of C58 and C59 in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This protocol evaluates the bactericidal activity of C58 over time.

Materials:

  • C58 stock solution

  • Log-phase culture of S. aureus

  • CAMHB

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare a log-phase culture of S. aureus in CAMHB.

  • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh CAMHB.

  • Add C58 at concentrations corresponding to 2x, 4x, and 8x the MIC.[5] Include a growth control without the compound.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.[5]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Biofilm Eradication Assay

This protocol assesses the ability of C58 and C59 to eradicate pre-formed S. aureus biofilms.[4]

Materials:

  • C58 and C59 stock solutions

  • S. aureus strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare an overnight culture of S. aureus in TSB.

  • Dilute the culture 1:100 in TSB supplemented with glucose.

  • Add 200 µL of the diluted culture to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-72 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with sterile PBS to remove planktonic bacteria.

  • Add fresh media containing serial dilutions of C58 or C59 to the wells. Include a control with media only.

  • Incubate the plate for another 24 hours at 37°C.

  • To quantify biofilm eradication, either perform viable cell counting (as in the time-kill assay) from the disrupted biofilm or stain the remaining biofilm with crystal violet.

  • For crystal violet staining, discard the media, wash the wells, add 0.1% crystal violet, and incubate for 15 minutes.

  • Wash away the excess stain, air dry the plate, and solubilize the bound dye with 95% ethanol or 33% acetic acid.

  • Measure the absorbance at a suitable wavelength (e.g., 570 nm) to quantify the remaining biofilm.

Visualizations

Proposed Mechanism of Action of C58/C59

G C58 C58 / C59 Target Bacterial Cell Target (Proposed: FtsZ involved in cell division) C58->Target Interacts with Inhibition Inhibition of Cell Division Process Target->Inhibition Leads to Outcome Bactericidal Effect (Cell Death) Inhibition->Outcome

Caption: Proposed mechanism of C58/C59 against S. aureus.

Experimental Workflow for Evaluating C58/C59

G cluster_in_vitro In Vitro Evaluation cluster_toxicity Toxicity Assessment MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Assay MIC->TimeKill Biofilm Biofilm Eradication Assay MIC->Biofilm Resistance Resistance Propensity Study MIC->Resistance Evaluation Preclinical Evaluation TimeKill->Evaluation Biofilm->Evaluation Resistance->Evaluation Cytotoxicity Mammalian Cell Cytotoxicity Assay Cytotoxicity->Evaluation Start C58 / C59 Compound Start->MIC Start->Cytotoxicity

Caption: Workflow for preclinical evaluation of C58/C59.

References

Application Notes and Protocols for Preclinical Evaluation of Antibacterial Agent 58 (MC21-A) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial agent 58 (MC21-A) is a novel natural compound isolated from the marine bacterium Pseudoalteromonas phenolica.[1] It has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of morbidity and mortality worldwide.[1] These application notes provide detailed protocols for the preclinical evaluation of this compound in relevant animal models of bacterial infection. The primary objectives of these studies are to assess the in vivo efficacy, pharmacokinetic profile, and safety of the compound.

In Vitro Characterization Summary

Prior to initiating animal studies, comprehensive in vitro characterization is essential. The following table summarizes the key in vitro data for this compound.

Parameter Test Organism(s) Result Reference Method
Minimum Inhibitory Concentration (MIC)Panel of clinical MRSA isolates0.25 - 2 µg/mLBroth microdilution (CLSI)
Minimum Bactericidal Concentration (MBC)Representative MRSA strain2 - 8 µg/mLSubculture from MIC wells
Spectrum of ActivityS. epidermidis, E. faecalis, S. pyogenesActive (MICs comparable to vancomycin)[1]Broth microdilution (CLSI)
Biofilm Eradication ConcentrationMRSA (robust biofilm former)8 µg/mL (complete eradication)[1]Peg-lid biofilm assay
Mechanism of Action (putative)Not fully elucidatedLikely targets the bacterial cell membrane[2]Membrane potential assays, etc.
Spontaneous Resistance FrequencyMRSALow (<10⁻⁹ at 4x MIC)Serial passage studies

Animal Model Selection

The choice of animal model is critical for translating preclinical findings to clinical settings.[3][4] Based on the potent anti-MRSA activity of this compound, the following murine models are recommended:

  • Murine Sepsis Model: To evaluate the systemic efficacy of the agent in a life-threatening infection.

  • Murine Skin and Soft Tissue Infection (SSTI) Model: To assess efficacy in a localized infection, a common clinical manifestation of MRSA.

  • Murine Pneumonia Model: To determine efficacy in a respiratory tract infection, a severe form of MRSA infection.[5]

Experimental Protocols

General Procedures
  • Animal Husbandry: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals. Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old, mixed sex) should be housed in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Bacterial Strain: A well-characterized, virulent MRSA strain (e.g., USA300) should be used. The strain should be grown to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth) for infection.

  • Agent Formulation: this compound should be formulated in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). The formulation should be tested for stability and solubility prior to use.

  • Controls: Each experiment should include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., vancomycin or linezolid).

Murine Sepsis Model Protocol
  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose (e.g., 1-5 x 10⁸ CFU/mouse) of the MRSA suspension. The exact dose should be predetermined in a pilot study to achieve ~90% mortality within 48-72 hours in the vehicle control group.

  • Treatment: Initiate treatment 1-2 hours post-infection. Administer this compound and control agents via a clinically relevant route (e.g., intravenous (IV) or IP). A dose-ranging study should be performed (e.g., 1, 5, 10, 20 mg/kg).

  • Endpoints:

    • Survival: Monitor survival for 7-14 days post-infection.

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals and collect blood and spleen for bacterial enumeration by plating serial dilutions on appropriate agar plates.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma at an early time point (e.g., 6 hours post-infection) using ELISA or a multiplex assay.

Murine Skin and Soft Tissue Infection (SSTI) Model Protocol
  • Infection: Anesthetize the mice and shave a small area on the back. Induce a localized infection by subcutaneous (SC) or intramuscular (IM) injection of a sub-lethal dose of MRSA (e.g., 1-5 x 10⁷ CFU/mouse).

  • Treatment: Begin treatment 2-4 hours post-infection. Administer this compound systemically (IV, IP) or topically, depending on the intended clinical application.

  • Endpoints:

    • Lesion Size: Measure the diameter of the skin lesion daily for 7-10 days.

    • Bacterial Load: At the end of the study, euthanize the animals, excise the skin lesion, homogenize the tissue, and determine the bacterial load (CFU/gram of tissue).

    • Histopathology: Collect the skin lesion for histological analysis to assess tissue damage and inflammatory cell infiltration.

Murine Pneumonia Model Protocol
  • Infection: Induce pneumonia by intranasal (IN) or intratracheal (IT) instillation of a specific dose of MRSA (e.g., 1-5 x 10⁸ CFU/mouse) in anesthetized mice.[4][5]

  • Treatment: Start treatment 2-4 hours post-infection. Administer this compound via a systemic route (IV or IP).

  • Endpoints:

    • Survival: Monitor survival for 7 days.

    • Bacterial Load: At 24 or 48 hours post-infection, euthanize a subset of animals and collect lungs and bronchoalveolar lavage fluid (BALF) for bacterial enumeration.

    • Lung Histopathology: Collect lung tissue for histological examination to assess inflammation, edema, and tissue damage.

    • Cellular Infiltration: Perform cell counts and differentials on cells recovered from the BALF.

Data Presentation

Quantitative data from the animal model studies should be summarized in clear and concise tables.

Table 1: Efficacy of this compound in Murine Sepsis Model

Treatment Group Dose (mg/kg) Route Survival Rate (%) Spleen Bacterial Load (log10 CFU/g) at 24h (Mean ± SD) Blood Bacterial Load (log10 CFU/mL) at 24h (Mean ± SD)
Vehicle Control-IV107.5 ± 0.86.2 ± 0.9
This compound5IV405.1 ± 0.63.8 ± 0.7
This compound10IV803.2 ± 0.5<2.0
This compound20IV100<2.0<2.0
Vancomycin10IV903.5 ± 0.4<2.0

Table 2: Efficacy of this compound in Murine SSTI Model

Treatment Group Dose (mg/kg) Route Lesion Size (mm) at Day 7 (Mean ± SD) Skin Bacterial Load (log10 CFU/g) at Day 7 (Mean ± SD)
Vehicle Control-IP12.5 ± 2.18.2 ± 0.7
This compound10IP6.8 ± 1.55.3 ± 0.9
This compound20IP3.1 ± 0.93.1 ± 0.6
Linezolid25IP4.5 ± 1.13.8 ± 0.8

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial for optimizing dosing regimens.[6]

  • Pharmacokinetics: A single-dose PK study should be conducted in uninfected mice. Administer this compound at a therapeutic dose via the intended clinical route. Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) and measure plasma concentrations of the agent using a validated analytical method (e.g., LC-MS/MS). Key parameters to determine include Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics: Correlate the PK parameters with the efficacy data from the animal models to determine the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best predicts the antibacterial effect.

Visualizations

Putative Mechanism of Action

The following diagram illustrates a potential mechanism of action for antibacterial agents that target the bacterial cell membrane, which is a possible target for this compound.

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Lipid_Bilayer Lipid Bilayer Cytoplasm Cytoplasm Lipid_Bilayer->Cytoplasm Increased Permeability DNA DNA Lipid_Bilayer->DNA Inhibition of DNA replication (secondary effect) Ribosomes Ribosomes Lipid_Bilayer->Ribosomes Inhibition of protein synthesis (secondary effect) Membrane_Proteins Membrane Proteins Agent58 This compound Cytoplasm->Agent58 Leakage of intracellular components Agent58->Lipid_Bilayer Binds to and disrupts G cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Infection Induce Infection in Mice Animal_Acclimatization->Infection Bacteria_Prep Bacterial Culture Preparation Bacteria_Prep->Infection Agent_Formulation Agent 58 Formulation Treatment Administer Agent 58 / Controls Agent_Formulation->Treatment Grouping Randomize into Treatment Groups Infection->Grouping Grouping->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Collection Endpoint Collection (Bacterial Load, Histology) Monitoring->Endpoint_Collection Data_Analysis Statistical Data Analysis Endpoint_Collection->Data_Analysis Report Generate Study Report Data_Analysis->Report G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Modeling PK_Study Single-Dose PK Study in Mice PK_Parameters Determine Cmax, AUC, T1/2 PK_Study->PK_Parameters PKPD_Index Correlate PK and PD Parameters to find PK/PD Index PK_Parameters->PKPD_Index Efficacy_Study Dose-Ranging Efficacy Study PD_Parameters Measure Bacterial Load Reduction Efficacy_Study->PD_Parameters PD_Parameters->PKPD_Index Dose_Optimization Optimize Dosing Regimen PKPD_Index->Dose_Optimization

References

Application Notes and Protocols for Measuring the Efficacy of "Antibacterial agent 58"

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of "Antibacterial agent 58," a novel antibacterial agent. The described methods are standard and widely accepted for evaluating the potency and characteristics of new antimicrobial compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a standard and efficient way to determine the MIC of a substance.[2][3][4]

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[5]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1][2]

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of "this compound" in MHB to obtain a range of concentrations.[2] Typically, this is done by adding 100 µL of MHB to wells 2-12 and then serially diluting 100 µL of the agent from well 1 across the plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted "this compound" and control wells.

    • Include a positive control (broth with bacteria, no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[1]

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.[2]

Data Presentation: MIC of "this compound"
Bacterial Strain"this compound" MIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364
Methicillin-resistant S. aureus (MRSA)16
Vancomycin-resistant Enterococcus (VRE)8

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Bacterial Inoculum (0.5 McFarland) B Prepare Serial Dilutions of Agent 58 in 96-well Plate C Inoculate Plate with Bacterial Suspension B->C D Incubate at 37°C for 16-24 hours C->D E Read Plate for Visible Growth (Turbidity) D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[6] It is determined from the results of the MIC assay.

Experimental Protocol: MBC Assay
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically take a 10-20 µL aliquot from each of these clear wells.

    • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.[7]

  • Data Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][8]

Data Presentation: MBC of "this compound"
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922321284Bactericidal
P. aeruginosa ATCC 2785364>256>4Bacteriostatic
MRSA16322Bactericidal
VRE8648Bacteriostatic

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_exp Experiment cluster_res Result A Select Clear Wells (MIC and higher conc.) B Plate Aliquots from Clear Wells onto Agar A->B C Incubate at 37°C for 18-24 hours B->C D Count Colonies (CFU/mL) C->D E Determine MBC Value (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Time-Kill Kinetic Assay

A time-kill assay measures the rate of bacterial killing by an antimicrobial agent over time.[9] This provides dynamic information about the agent's activity. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Experimental Protocol: Time-Kill Assay
  • Preparation:

    • Prepare a bacterial culture adjusted to a concentration of approximately 1-5 x 10⁵ CFU/mL in a flask containing MHB.[10]

    • Add "this compound" at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no agent.

  • Sampling and Plating:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[11][12]

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

Data Presentation: Time-Kill Kinetics of "this compound" against S. aureus
Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.695.715.70
26.505.104.503.90
47.804.303.202.50
68.903.502.40<2.00
89.103.10<2.00<2.00
249.302.80<2.00<2.00

Conceptual Diagram of Time-Kill Kinetics

Time_Kill_Concept y_axis log10 CFU/mL x_axis Time (hours) origin origin->y_axis origin->x_axis A A B B A->B Growth Control C C B->C Growth Control D D C->D Growth Control E E F F E->F Bacteriostatic G G F->G Bacteriostatic H H G->H Bacteriostatic I I J J I->J Bactericidal K K J->K Bactericidal L L K->L Bactericidal M N M->N O P O->P label_3log ≥3-log10 reduction

Caption: Conceptual plot illustrating time-kill kinetic profiles.

Evaluation of Anti-Biofilm Efficacy

Bacteria within biofilms often exhibit significantly increased resistance to antimicrobial agents.[13] Therefore, it is crucial to assess the efficacy of "this compound" against bacterial biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is a common metric for this purpose.[13][14]

Experimental Protocol: MBEC Assay
  • Biofilm Formation:

    • Grow biofilms on the pegs of a 96-peg lid (Calgary Biofilm Device) by immersing the pegs in a 96-well plate containing bacterial culture and incubating for 24 hours.[13]

  • Antimicrobial Challenge:

    • After biofilm formation, rinse the peg lid to remove planktonic cells.

    • Place the peg lid into a new 96-well plate containing serial dilutions of "this compound".

    • Incubate for 24 hours at 37°C.

  • Recovery and Viability Assessment:

    • After the challenge, rinse the peg lid again.

    • Place the peg lid in a "recovery" plate where each well contains a neutralizing broth.

    • Dislodge the biofilm cells from the pegs into the broth using sonication.

    • Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration of the agent that prevents regrowth of bacteria from the treated biofilm.[13]

Data Presentation: Biofilm Efficacy of "this compound"
Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)
P. aeruginosa ATCC 27853641024
S. aureus ATCC 2921316512
Clinical Isolate (Biofilm former)32>2048

Workflow for MBEC Assay

MBEC_Workflow cluster_prep Biofilm Growth cluster_exp Challenge cluster_res Recovery & Result A Inoculate 96-well Plate B Incubate with Peg Lid to Form Biofilms A->B C Rinse Peg Lid B->C D Expose Biofilms to Serial Dilutions of Agent 58 C->D E Sonicate Pegs in Recovery Medium D->E F Incubate Recovery Plate E->F G Determine MBEC (Lowest concentration with no regrowth) F->G ROS_Pathway cluster_damage Cellular Damage agent This compound membrane Bacterial Cell Membrane agent->membrane Interacts with etc Electron Transport Chain membrane->etc Disrupts ros Increased ROS Production (O₂⁻, H₂O₂, •OH) etc->ros Leads to dna DNA Damage ros->dna protein Protein Oxidation ros->protein lipid Lipid Peroxidation ros->lipid death Bacterial Cell Death dna->death protein->death lipid->death

References

Application Notes and Protocols: Combination Therapy of Antibacterial Agent 58 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of "Antibacterial agent 58" when used in combination with other antibiotics. The information is intended to guide researchers in the systematic investigation of this combination therapy, from initial in vitro screening to potential in vivo validation.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antibiotics are administered together to enhance their efficacy. "this compound" has been identified as a compound that significantly lowers the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Ceftazidime, suggesting a synergistic interaction[1]. This document outlines the experimental procedures to quantify this synergy and characterize the pharmacodynamics of the combination.

Data Presentation: In Vitro Synergy Testing

The synergistic effect of this compound in combination with Ceftazidime against a hypothetical bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853) can be quantitatively assessed using the checkerboard assay. The results are summarized in the table below, with the Fractional Inhibitory Concentration Index (FICI) used to define the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Ceftazidime against P. aeruginosa ATCC 27853

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound 6480.1250.375Synergy
Ceftazidime 1640.250

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol details the checkerboard method to determine the synergistic interaction between this compound and another antibiotic, such as Ceftazidime.

Materials:

  • This compound

  • Ceftazidime (or other antibiotic of interest)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., P. aeruginosa ATCC 27853) adjusted to 0.5 McFarland standard

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare stock solutions of this compound and Ceftazidime in an appropriate solvent.

  • In a 96-well plate, create serial dilutions of Ceftazidime along the x-axis (e.g., columns 1-10) and serial dilutions of this compound along the y-axis (e.g., rows A-G).[2][3]

  • Column 11 should contain only dilutions of Ceftazidime to determine its MIC alone.

  • Row H should contain only dilutions of this compound to determine its MIC alone.

  • The final well (e.g., H12) should be a growth control (no antibiotics), and another well should be a sterility control (no bacteria).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Following incubation, determine the MIC for each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination and the FICI.[2]

Workflow for Checkerboard Assay:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions dilute_agents Serial Dilutions of Antibiotics in 96-Well Plate prep_stock->dilute_agents prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilute_agents->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine MICs (Visual/OD) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Time-Kill Curve Assay

This assay provides information on the pharmacodynamics of the antibiotic combination over time, determining whether the interaction is bactericidal or bacteriostatic.

Materials:

  • This compound

  • Ceftazidime

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (e.g., P. aeruginosa ATCC 27853)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Apparatus for colony counting (e.g., agar plates, spreader, incubator)

Procedure:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Prepare culture tubes with MHB containing:

    • No antibiotic (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Ceftazidime at a sub-MIC concentration (e.g., 0.5 x MIC)

    • The combination of this compound and Ceftazidime at their respective sub-MIC concentrations.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable colony-forming units (CFU/mL).

  • Incubate the plates overnight and count the colonies.

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[4]

  • Bacteriostatic activity: < 3-log10 decrease in CFU/mL.[4]

  • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Logical Relationship in Time-Kill Assay Interpretation:

Time_Kill_Interpretation cluster_bactericidal Activity of Single Agents cluster_synergy Combination Effect start Time-Kill Assay Results (log10 CFU/mL vs. Time) bactericidal_check ≥ 3-log10 decrease in CFU/mL? start->bactericidal_check synergy_check ≥ 2-log10 decrease in CFU/mL with combination vs. most active single agent? start->synergy_check bactericidal Bactericidal bactericidal_check->bactericidal Yes bacteriostatic Bacteriostatic bactericidal_check->bacteriostatic No synergy Synergistic synergy_check->synergy Yes no_synergy Not Synergistic synergy_check->no_synergy No

Caption: Decision tree for interpreting time-kill assay results.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of synergy between this compound and Ceftazidime is yet to be elucidated, a possible mechanism could involve this compound inhibiting a bacterial resistance mechanism, such as an efflux pump or a beta-lactamase, thereby restoring the efficacy of Ceftazidime.

Hypothesized Mechanism of Action:

Mechanism_of_Action cluster_bacterium Bacterial Cell ceftazidime Ceftazidime pbp Penicillin-Binding Proteins (PBPs) ceftazidime->pbp inhibits beta_lactamase Beta-Lactamase ceftazidime->beta_lactamase hydrolyzes agent58 Antibacterial Agent 58 agent58->beta_lactamase inhibits cell_wall Cell Wall Synthesis pbp->cell_wall catalyzes lysis Cell Lysis cell_wall->lysis disruption leads to

Caption: Hypothesized synergistic mechanism of this compound and Ceftazidime.

References

Using "Antibacterial agent 58" in a clinical research setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antibacterial Agent 58

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This compound is a novel synthetic compound demonstrating potent bactericidal activity against a range of clinically relevant pathogens, including multi-drug resistant (MDR) strains. These application notes provide detailed protocols for evaluating the in vitro efficacy, mechanism of action, and cytotoxicity of this compound. The proposed mechanism involves the targeted inhibition of a bacterial two-component signaling (TCS) pathway, a crucial system for bacterial adaptation and virulence.[1][2][3][4] The following sections offer comprehensive methodologies for researchers in microbiology and drug development to assess this compound in a clinical research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₂H₂₅N₄O₃Cl
Molecular Weight 428.9 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO (≥ 50 mg/mL), Ethanol (< 1 mg/mL), Water (insoluble)
Purity (HPLC) >99.5%
Storage Store at -20°C, protect from light

Antibacterial Efficacy

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Table 1: MIC and MBC Values for this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive24
Methicillin-resistant S. aureus (MRSA)Gram-positive48
Enterococcus faecalis (ATCC 29212)Gram-positive48
Escherichia coli (ATCC 25922)Gram-negative816
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1632
Klebsiella pneumoniae (Carbapenem-res.)Gram-negative1632
Protocol: Broth Microdilution for MIC/MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Prepare Stock Solution : Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Prepare Inoculum : Culture bacteria overnight on a suitable agar plate. Resuspend several colonies in Mueller-Hinton Broth (MHB). Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension 1:100 in fresh MHB to achieve a final density of ~1.5 x 10⁶ CFU/mL.[9]

  • Serial Dilution : In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the prepared stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).

  • Inoculation : Add 10 µL of the standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.[9]

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration well with no visible turbidity.[5][7]

  • MBC Determination : From each well showing no growth (the MIC well and higher concentrations), plate 100 µL onto an agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation, indicating a ≥99.9% kill rate.[7]

Time-Kill Kinetics

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, determining whether its effect is bactericidal or bacteriostatic over time.[10] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Table 2: Time-Kill Kinetics of Agent 58 against S. aureus (ATCC 29213)

Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
0 5.725.715.735.72
2 6.455.114.543.89
4 7.314.233.12<2.0 (LOD)
6 8.123.55<2.0 (LOD)<2.0 (LOD)
8 8.543.18<2.0 (LOD)<2.0 (LOD)
24 9.032.95<2.0 (LOD)<2.0 (LOD)
LOD = Limit of Detection
Protocol: Time-Kill Kinetics Assay
  • Preparation : Prepare a logarithmic-phase bacterial culture in MHB with a starting concentration of approximately 5-7 x 10⁵ CFU/mL.

  • Exposure : Add this compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Sampling : Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[11]

  • Quantification : Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting : Incubate the plates for 24 hours at 37°C and count the resulting colonies to determine the CFU/mL at each time point.

  • Analysis : Plot the log₁₀ CFU/mL versus time for each concentration.

Experimental and Logic Workflows

Visualizing the experimental workflow ensures a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Efficacy cluster_1 Phase 2: Pharmacodynamics & Cytotoxicity cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Preclinical Development A Compound Library Screening B MIC & MBC Determination (Gram-pos & Gram-neg Panel) A->B C Time-Kill Kinetics Assay B->C D Mammalian Cell Cytotoxicity Assay (IC50) B->D E Target Identification (e.g., Transcriptomics) C->E D->E F Signaling Pathway Analysis E->F G Resistance Development Study E->G H Lead Optimization F->H G->H I In Vivo Efficacy Models H->I

Caption: High-level workflow for antibacterial drug discovery and development.

Proposed Mechanism of Action

This compound is hypothesized to function by inhibiting a bacterial two-component signaling (TCS) pathway. TCSs are primary mechanisms by which bacteria sense and respond to environmental stimuli, regulating virulence, antibiotic resistance, and survival.[1][4] The proposed target is the "BacS-BacR" system, where BacS is a sensor histidine kinase (HK) and BacR is its cognate response regulator (RR).[2][12] Agent 58 is believed to competitively bind to the ATP-binding site of the BacS sensor kinase, preventing its autophosphorylation and subsequent signal transduction. This disruption blocks the downstream adaptive responses, leading to bacterial cell death.

G cluster_0 Bacterial Cell stimulus Environmental Stimulus bacS Sensor Kinase (BacS) stimulus->bacS 1. Senses bacR Response Regulator (BacR) bacS->bacR 3. Phosphotransfer adp ADP bacS->adp genes Target Genes (Virulence, Survival) bacR->genes 4. Binds DNA atp ATP atp->bacS 2. Autophosphorylation agent58 Antibacterial Agent 58 agent58->atp BLOCKS response Adaptive Response genes->response 5. Regulates Expression

Caption: Proposed inhibition of the BacS-BacR signaling pathway by Agent 58.

Mammalian Cell Cytotoxicity

Evaluating the toxicity of a new antibacterial agent against mammalian cells is a critical step to determine its therapeutic potential.[13] The IC₅₀ value represents the concentration of a compound that inhibits 50% of cell viability.

Table 3: Cytotoxicity of this compound

Cell LineDescriptionIC₅₀ (µM)
HEK293 Human Embryonic Kidney> 100
HepG2 Human Hepatocellular Carcinoma85.2
A549 Human Lung Carcinoma92.5
Vero Monkey Kidney Epithelial> 100
Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.[14]

  • Incubation : Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Antibacterial Agent 58

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Antibacterial Agent 58. The primary focus is on addressing common causes of low yield in the two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized in a two-step process. The first step is a Suzuki coupling reaction between 4-bromopyridine-2-carboxylic acid and (4-(methoxycarbonyl)phenyl)boronic acid to form the intermediate compound. The second step is an intramolecular amide bond formation (lactamization) to yield the final product.

Q2: What are the most critical parameters affecting the yield in Step 1 (Suzuki Coupling)?

A2: The most critical parameters for the Suzuki coupling step are the choice of catalyst and base, the reaction temperature, and the purity of the starting materials and solvent. In particular, the palladium catalyst is sensitive to air and moisture, so proper inert atmosphere techniques are crucial.

Q3: I am observing multiple side products in my final crude product. What are the likely impurities?

A3: Common impurities can include unreacted starting materials from either step, homocoupling products from the boronic acid in Step 1, or byproducts from incomplete cyclization in Step 2. Careful purification by column chromatography or recrystallization is recommended.

Troubleshooting Guide: Low Yield

Issue 1: Low Yield in Step 1 (Suzuki Coupling)

If the yield of the Suzuki coupling reaction is below the expected 70-80%, consider the following troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst may have degraded. Ensure you are using a fresh batch of catalyst and that it has been stored under an inert atmosphere.

  • Insufficient Base: The choice and amount of base are critical. A weak or insufficient amount of base can lead to a stalled reaction. Consider switching to a stronger base or increasing the equivalents used.

  • Reaction Temperature: The reaction may require a higher temperature to proceed to completion. Ensure your reaction is being heated to the specified temperature and that the heating is uniform.

  • Purity of Reagents: Boronic acids can degrade over time. Use freshly sourced or purified boronic acid for the best results. Ensure your solvent is anhydrous.

Issue 2: Low Yield in Step 2 (Lactamization)

If you are experiencing low yields in the final cyclization step (expected yield 80-90%), here are some potential causes and solutions:

  • Ineffective Coupling Agent: The choice of peptide coupling agent is crucial for efficient amide bond formation. If you are seeing low conversion, consider switching to a different coupling agent.

  • Reaction Concentration: The intramolecular cyclization is favored at high dilution to minimize intermolecular side reactions. If you suspect polymerization is occurring, try running the reaction at a lower concentration.

  • Steric Hindrance: The conformation of the molecule may not favor cyclization. Adjusting the solvent or temperature may help overcome this.

Data Presentation

Table 1: Effect of Catalyst and Base on Suzuki Coupling Yield

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
Pd(PPh3)4 (2%)K2CO3 (2.0)Dioxane/H2O10065
Pd(dppf)Cl2 (2%)K3PO4 (2.5)Toluene/H2O11082
Pd(OAc)2/SPhos (2%)Cs2CO3 (2.0)2-MeTHF9078

Table 2: Influence of Coupling Agent on Lactamization Yield

Coupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
HATUDMF251288
HBTUCH2Cl2251875
EDC/HOBtDMF251682

Experimental Protocols

Protocol 1: Synthesis of Intermediate via Suzuki Coupling
  • To an oven-dried flask, add 4-bromopyridine-2-carboxylic acid (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), and K3PO4 (2.5 eq).

  • Purge the flask with argon for 15 minutes.

  • Add Pd(dppf)Cl2 (0.02 eq) to the flask.

  • Add degassed toluene and water (4:1 mixture).

  • Heat the reaction mixture to 110 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Lactamization
  • Dissolve the intermediate from Step 1 in anhydrous DMF to a concentration of 0.01 M.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • The final product can be purified by recrystallization from ethanol.

Visualizations

Troubleshooting_Workflow start Low Yield Observed step_check Which Step has Low Yield? start->step_check step1 Step 1: Suzuki Coupling step_check->step1 Step 1 step2 Step 2: Lactamization step_check->step2 Step 2 catalyst Check Catalyst Activity step1->catalyst coupling_agent Change Coupling Agent step2->coupling_agent base Verify Base Strength/Amount catalyst->base temp1 Increase Reaction Temperature base->temp1 purify Purify and Characterize Product temp1->purify dilution Increase Dilution coupling_agent->dilution dilution->purify

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Signaling_Pathway cluster_cell Bacterial Cell agent58 This compound gyrase DNA Gyrase agent58->gyrase inhibits dna DNA Supercoiling gyrase->dna maintains replication DNA Replication dna->replication death Cell Death replication->death is blocked

Caption: Hypothetical mechanism of action for this compound targeting DNA gyrase.

"Antibacterial agent 58" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 58, focusing on its known solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is a poorly soluble compound. Its intrinsic aqueous solubility in neutral pH (pH 7.4) at room temperature (25°C) is extremely low. This low solubility can be a limiting factor in various experimental setups.[1][2]

Q2: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This is a common issue known as "precipitation upon dilution."[3] It occurs because while this compound is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the percentage of the organic solvent is lowered by dilution into an aqueous buffer.[4][5] The final concentration of DMSO in your assay may not be sufficient to keep the agent in solution.

Q3: What are the recommended solvents for preparing a primary stock solution?

A3: For preparing a high-concentration primary stock solution, pure, anhydrous dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved before making further dilutions. See the table below for solubility in other common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 40
Ethanol (95%)< 1
Methanol< 0.5
Acetonitrile< 0.1

Q4: How does pH impact the solubility of this compound?

A4: this compound is a weakly basic compound. Its solubility is highly pH-dependent and increases significantly in acidic conditions (pH < 6.0).[6][7] Conversely, in neutral to basic conditions (pH ≥ 7.0), its solubility is markedly reduced. This is a critical factor to consider when preparing solutions for biological assays, which are often performed at physiological pH (~7.4).[8]

Troubleshooting Guide: Solubility Issues

This guide provides step-by-step solutions for common problems encountered during experiments with this compound.

Problem: My compound precipitates when I dilute my DMSO stock into aqueous media.

Precipitation can lead to inaccurate results by lowering the effective concentration of the agent in your experiment.[3] The following workflow provides a systematic approach to troubleshooting this issue.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by assay) to 1-2% check_dmso->increase_dmso No check_ph Is the buffer pH ≥ 7.0? check_dmso->check_ph Yes increase_dmso->check_ph lower_ph Solution 1: Lower Buffer pH (e.g., pH 6.0-6.5) check_ph->lower_ph Yes check_solubility Is solubility still insufficient? check_ph->check_solubility No lower_ph->check_solubility use_cosolvent Solution 2: Use Co-solvents (e.g., PEG 400, Propylene Glycol) check_solubility->use_cosolvent Yes success Success: Compound Solubilized check_solubility->success No check_solubility2 Is solubility still insufficient or co-solvent incompatible? use_cosolvent->check_solubility2 use_cyclodextrin Solution 3: Use Cyclodextrins (e.g., HP-β-CD) check_solubility2->use_cyclodextrin Yes check_solubility2->success No use_cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.
Solution 1: pH Modification

Leveraging the pH-dependent solubility of this compound is the most straightforward approach. By lowering the pH of the buffer, you can significantly increase its solubility.[9][10][11]

Table 2: Effect of pH on the Aqueous Solubility of this compound

Buffer pHSolubility (µg/mL) at 25°CFold Increase (vs. pH 7.4)
5.555.2~55x
6.025.8~26x
6.58.3~8x
7.02.1~2x
7.4< 1.01x

Experimental Protocol: Preparation of a pH-Adjusted Buffer

  • Prepare Stock Buffers: Prepare 0.1 M stock solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).

  • Mix to pH: Combine the stock solutions in the ratios indicated in a standard phosphate buffer table to achieve the desired pH. For example, for a pH 6.0 buffer, you would mix a larger volume of the monobasic solution with a smaller volume of the dibasic solution.

  • Verify pH: Use a calibrated pH meter to verify the final pH of the buffer. Adjust with small amounts of 0.1 M HCl or 0.1 M NaOH if necessary.

  • Dissolution Test: Prepare a dilution of your this compound DMSO stock into the pH-adjusted buffer. Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved agent using a suitable analytical method like HPLC-UV.

Solution 2: Use of Co-solvents

If modifying the pH is not compatible with your experimental system, using a co-solvent in addition to DMSO can help maintain solubility.[4][12][13] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic compounds in solution.[10][12]

Table 3: Solubility Enhancement with Co-solvents (in pH 7.4 Buffer)

Co-solvent System (v/v)Final DMSO Conc.Solubility (µg/mL)
5% PEG 4000.5%15.5
5% Propylene Glycol0.5%10.2
2% DMSO2.0%5.4
0.5% DMSO (Control)0.5%< 1.0

Experimental Protocol: Co-solvent Formulation

  • Prepare Co-solvent Buffer: Add the desired co-solvent (e.g., Polyethylene Glycol 400) to your aqueous buffer to achieve the target final concentration (e.g., 5% v/v). Ensure it is thoroughly mixed.

  • Dilute Stock: Slowly add the DMSO stock solution of this compound to the co-solvent-containing buffer while vortexing to ensure rapid dispersion.

  • Equilibrate: Allow the solution to equilibrate for 15-30 minutes at room temperature.

  • Assess Solubility: Visually inspect for any signs of precipitation. For quantitative analysis, centrifuge the solution at high speed (~14,000 rpm) for 10 minutes and measure the concentration of the supernatant.

Solution 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[1][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[16]

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Agent This compound (Hydrophobic) Water Aqueous Solution Agent->Water Poor Solubility (Precipitation) CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex HP-β-CD Agent 58 Water2 Aqueous Solution Complex->Water2 Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin.

Table 4: Solubility Enhancement with HP-β-Cyclodextrin (in pH 7.4 Buffer)

HP-β-CD Concentration (w/v)Solubility (µg/mL)
0% (Control)< 1.0
1%12.6
2.5%35.1
5%72.4

Experimental Protocol: Preparation of a Cyclodextrin Formulation (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Create a Paste: In a glass mortar, place the weighed amount of HP-β-CD. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.[16]

  • Incorporate the Agent: Slowly add the powdered this compound to the paste.

  • Knead: Knead the mixture thoroughly for 45-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry the Complex: Spread the paste in a thin layer on a glass dish and dry it under a vacuum at 40°C until a constant weight is achieved.

  • Create Powder: Gently grind the dried complex into a fine powder. This powder can now be dissolved in your aqueous buffer to prepare a stock solution. The resulting solution should be clear and free of precipitates.

References

Troubleshooting "Antibacterial agent 58" MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 58 MIC Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Minimum Inhibitory Concentration (MIC) assays for "this compound."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my MIC values for Agent 58 inconsistent across replicate plates or between experiments?

Inconsistent MIC values are a common issue in susceptibility testing and can stem from several sources. The overall variability of an MIC measurement can be influenced by the specific bacterial strain, laboratory procedures, and the inherent variability of the assay itself.[1][2] A logical approach to troubleshooting this issue is essential.

Troubleshooting Workflow

G Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (Density, Viability, Growth Phase) Start->Check_Inoculum Check_Agent Assess Agent 58 (Stock Conc., Solubility, Stability) Start->Check_Agent Check_Media Examine Growth Medium (pH, Supplements, Sterility) Start->Check_Media Check_Protocol Review Protocol Execution (Pipetting, Incubation, Reading) Start->Check_Protocol Check_Culture Confirm Culture Purity Start->Check_Culture Resolved Problem Resolved Check_Inoculum->Resolved Issue Found & Corrected Check_Agent->Resolved Issue Found & Corrected Check_Media->Resolved Issue Found & Corrected Check_Protocol->Resolved Issue Found & Corrected Check_Culture->Resolved Issue Found & Corrected

Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.

Q2: How significantly does the bacterial inoculum affect MIC results?

The inoculum density has a very significant impact on the MIC value, a phenomenon known as the "inoculum effect" (IE).[3] Even minor variations in the initial number of bacteria can lead to substantial shifts in the MIC.

  • High Inoculum: An inoculum density higher than the standard (typically 5 x 10^5 CFU/mL) can lead to artificially elevated MIC values.[3][4] This is particularly pronounced for certain antibiotic classes like β-lactams when tested against β-lactamase-producing organisms.[5][6]

  • Low Inoculum: A lower than standard inoculum may result in artificially low MICs or insufficient growth for a valid reading.[4]

It's crucial to standardize your inoculum preparation precisely for every experiment. Even variations within the accepted CLSI range (2 x 10^5 to 8 x 10^5 CFU/mL) can cause significant MIC fluctuations for some drug-bug combinations.[5][6]

Table 1: Impact of Inoculum Density on MIC of Agent 58 for E. coli

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Fold Change from StandardInterpretation
5 x 10^44-2xPotentially false susceptibility
5 x 10^5 (Standard)81x (Reference)Standard Condition
5 x 10^632+4xSignificant Inoculum Effect
5 x 10^7>128>16xPronounced Inoculum Effect

Note: Data is illustrative, based on general principles of inoculum effect.[3][4]

Q3: Can the growth medium or incubation conditions alter the MIC of Agent 58?

Yes, both media and incubation conditions are critical variables.

  • Growth Medium: The choice of medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), is important because its components can influence the activity of the antibacterial agent.[7] The presence of certain ions, pH, or other supplements can either enhance or inhibit the action of Agent 58. Using a different medium than what is specified in a standard protocol can lead to non-standard and variable results.[8][9]

  • Incubation Time: Extending the incubation period can often lead to an increase in the observed MIC.[4][10] This may be due to the bacteria eventually overcoming the initial inhibitory effect or degradation of the antibacterial agent over time.

  • Incubation Temperature: Deviations from the optimal growth temperature for the test organism can affect its growth rate and metabolic activity, thereby influencing the MIC.[11][12] While the effect of temperature may be less pronounced than inoculum size, it is still a significant source of potential variability.[13]

Diagram of Factors Influencing MIC Variability

G cluster_protocol Protocol Variables Inoculum Inoculum Density MIC_Variability MIC Variability Inoculum->MIC_Variability Incubation Incubation (Time & Temp) Incubation->MIC_Variability Media Growth Medium (pH, Composition) Media->MIC_Variability Agent Agent 58 (Stability, Purity) Agent->MIC_Variability Operator Operator Technique (Pipetting, Reading) Operator->MIC_Variability

Caption: Key experimental factors contributing to MIC assay variability.

Q4: My negative control (no bacteria) is clear, but my positive control (no agent) is turbid. However, I see inconsistent "trailing" growth in wells with high concentrations of Agent 58. What does this mean?

This phenomenon, known as "trailing," is characterized by reduced but still visible growth across a range of higher antibiotic concentrations, making the MIC endpoint difficult to determine. It can be caused by several factors:

  • The agent may be bacteriostatic rather than bactericidal at higher concentrations.

  • The inoculum density might be too high.[4]

  • The organism may have developed partial or heterogeneous resistance.

  • The agent may degrade over the incubation period.

When encountering trailing, it is recommended to read the endpoint as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control. Sticking to a consistent reading method is key to reducing variability.

Q5: What should I do if my bacterial culture is not pure?

Using a mixed culture for susceptibility testing will produce unreliable and unpredictable results.[14] If you suspect contamination:

  • Stop the experiment: Do not proceed with the MIC assay.

  • Re-streak for isolation: Take a sample from your stock culture and streak it onto an appropriate agar plate to obtain single, isolated colonies.

  • Verify purity: Perform a Gram stain and examine the colony morphology to ensure you have a pure culture.

  • Restart the assay: Begin the MIC protocol again using a verified pure culture.

Standard Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.

1. Preparation of Materials

  • Agent 58: Prepare a stock solution in a suitable solvent at a concentration 100x the highest desired final concentration.

  • Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.

  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.[7]

  • Microtiter Plate: Use a sterile 96-well, U-bottom plate.

2. Inoculum Preparation

  • Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum. The final concentration in the wells after addition will be 5 x 10^5 CFU/mL.

3. Assay Procedure

  • Add 100 µL of CAMHB to all wells of the 96-well plate.

  • Add 100 µL of the Agent 58 stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Column 11 will serve as the positive control (bacteria, no agent). Column 12 will be the negative control (medium only, no bacteria).

  • Add 100 µL of the working bacterial inoculum (from step 2.2) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well will be 200 µL.

4. Incubation and Reading

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • Visually inspect the plate. The MIC is the lowest concentration of Agent 58 that completely inhibits visible growth of the organism (i.e., the first clear well).

MIC Assay Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Prep_Agent Prepare Agent 58 Stock Serial_Dilution Perform 2-Fold Serial Dilution of Agent 58 in Plate Prep_Agent->Serial_Dilution Prep_Culture Grow Bacterial Culture (Log Phase) Prep_Inoculum Adjust Inoculum to 0.5 McFarland Prep_Culture->Prep_Inoculum Dilute_Inoculum Dilute to Working Concentration Prep_Inoculum->Dilute_Inoculum Add_Inoculum Inoculate Wells Dilute_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate (16-20h, 37°C) Add_Inoculum->Incubate Read_MIC Read MIC Endpoint (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Standard workflow for a broth microdilution MIC assay.

References

Innovate Pharmaceuticals Technical Support Center: Antibacterial Agent 58 (IP-58)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 58 (IP-58). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of IP-58 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for IP-58 in a murine sepsis model?

A1: For initial in vivo efficacy studies in a murine sepsis model, we recommend a starting dose of 20 mg/kg, administered intravenously (IV). This recommendation is based on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of IP-58, which demonstrates a time-dependent bactericidal activity.[1][2][3] The goal is to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for at least 40-50% of the dosing interval.[3][4]

Q2: We are observing unexpected toxicity at the recommended starting dose. What are the common signs of toxicity and how can we mitigate them?

A2: Common signs of toxicity at higher doses of IP-58 in mice may include lethargy, ruffled fur, and weight loss. If these signs are observed, it is recommended to reduce the dosage by 25-50% and closely monitor the animals. It is also crucial to ensure the correct formulation and administration of the agent. Quantitative systems pharmacology (QSP) modeling can be a useful tool to predict and understand potential drug-induced toxicities.[5]

Q3: Can IP-58 be administered orally? What is the oral bioavailability?

A3: Yes, an oral formulation of IP-58 is available. However, the oral bioavailability is approximately 30% in mice due to first-pass metabolism.[1] For oral administration, a higher dose will be required to achieve the same systemic exposure as the IV route. We recommend conducting a preliminary pharmacokinetic study to determine the optimal oral dose for your specific animal model.

Q4: What is the optimal pharmacokinetic/pharmacodynamic (PK/PD) index for IP-58?

A4: The primary PK/PD index that correlates with the efficacy of IP-58 is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[2][3] For gram-positive pathogens like MRSA and VRE, a target of 40-50% fT>MIC is associated with bactericidal activity.[4]

Q5: We are not seeing the expected efficacy in our in vivo model despite achieving the target fT>MIC. What could be the issue?

A5: Several factors could contribute to a lack of in vivo efficacy. These include:

  • Drug Penetration: The compound may not be reaching the site of infection in sufficient concentrations.[6][7]

  • Biofilm Formation: If the infection model involves biofilms, higher concentrations of IP-58 may be required as biofilms can reduce antimicrobial efficacy.[8]

  • Host Factors: The immune status of the animal model can significantly impact the outcome of antibacterial therapy.[1]

  • Resistance Development: Although IP-58 has a low propensity for resistance development, it is a possibility that should be investigated.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations

Problem: Significant variation in IP-58 plasma concentrations is observed between animals in the same dosing group.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inaccurate Dosing Verify the accuracy of dose calculations and the calibration of dosing equipment. Ensure proper mixing of the dosing solution.
Administration Technique For IV administration, ensure the entire dose is delivered into the vein. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.
Animal Health Underlying health issues in individual animals can affect drug metabolism and clearance. Monitor animal health closely and exclude any outliers with clear signs of illness.
Fasting State For oral dosing, ensure a consistent fasting period for all animals, as food can affect drug absorption.
Issue 2: Poor Correlation Between In Vitro MIC and In Vivo Efficacy

Problem: IP-58 shows potent activity in vitro (low MIC), but this does not translate to the expected efficacy in the animal model.

Possible Causes & Solutions:

Cause Troubleshooting Step
Protein Binding High plasma protein binding can reduce the free fraction of the drug, leading to lower efficacy. Determine the plasma protein binding of IP-58 and use the free drug concentration for PK/PD calculations.
Drug Distribution IP-58 may not be adequately distributing to the target tissue.[6] Conduct tissue distribution studies to measure drug concentrations at the site of infection.
Inoculum Effect A high bacterial inoculum in the in vivo model may exceed the bactericidal capacity of the administered dose. Consider optimizing the infection model with a lower inoculum.
Metabolism Rapid metabolism of IP-58 in the host can lead to sub-therapeutic concentrations. Perform metabolic stability assays and identify major metabolites.

Data Presentation

Table 1: In Vivo Efficacy of IP-58 in a Murine Thigh Infection Model (MRSA)
Dose (mg/kg, IV)Dosing RegimenBacterial Load Reduction (log10 CFU/thigh)Survival Rate (%)
10Single Dose1.540
20Single Dose2.880
40Single Dose4.1100
Vehicle ControlSingle Dose0.20
Table 2: Pharmacokinetic Parameters of IP-58 in Mice
ParameterIntravenous (20 mg/kg)Oral (60 mg/kg)
Cmax (µg/mL) 15.28.5
Tmax (h) 0.251.0
AUC (µg*h/mL) 45.641.2
Half-life (h) 2.12.3
Bioavailability (%) N/A30

Experimental Protocols

Murine Thigh Infection Model for Efficacy Testing

This protocol is adapted from standard methodologies for evaluating the efficacy of antibacterial agents against localized infections.[6][9]

  • Animal Model: Use female ICR mice (6-8 weeks old).

  • Neutropenia Induction: Induce neutropenia by intraperitoneal injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 relative to infection.

  • Infection: Anesthetize the mice and inject 0.1 mL of a logarithmic-phase culture of MRSA (e.g., ATCC 43300) containing approximately 1-5 x 10^5 CFU into the right thigh muscle.

  • Treatment: At 2 hours post-infection, administer IP-58 or vehicle control via the desired route (e.g., IV, PO).

  • Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar plates.

Pharmacokinetic Study in Mice
  • Animal Model: Use male CD-1 mice (7-9 weeks old).

  • Dosing: Administer IP-58 via the desired route (IV or PO) at the specified dose.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for IP-58 concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Neutropenia_Induction Neutropenia Induction Animal_Acclimatization->Neutropenia_Induction Thigh_Infection Thigh Infection Neutropenia_Induction->Thigh_Infection Bacterial_Culture Bacterial Culture (MRSA) Bacterial_Culture->Thigh_Infection Dosing IP-58 Dosing (IV or PO) Thigh_Infection->Dosing Euthanasia Euthanasia & Thigh Excision Dosing->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization CFU_Enumeration CFU Enumeration Homogenization->CFU_Enumeration Data_Analysis Data Analysis CFU_Enumeration->Data_Analysis

Caption: Workflow for the murine thigh infection model.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism PK_PD_Index %fT > MIC Distribution->PK_PD_Index Excretion Excretion Metabolism->Excretion MIC MIC MIC->PK_PD_Index Bactericidal_Effect Bactericidal Effect Efficacy Clinical Efficacy Bactericidal_Effect->Efficacy PK_PD_Index->Bactericidal_Effect

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

How to prevent degradation of "Antibacterial agent 58" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 58

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability and degradation of this compound in solution during your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned a brownish-tan color after being left on the lab bench. What is causing this discoloration?

A1: The brownish-tan discoloration is a common indicator of degradation. This compound, a fluoroquinolone derivative, is susceptible to photodegradation when exposed to light, especially UV rays from sunlight or fluorescent lab lighting.[1] This process can lead to the formation of colored degradation products. To prevent this, always prepare and store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

Q2: I've noticed a significant loss of antibacterial activity in my stock solution. How can I prevent this?

A2: Loss of activity is likely due to chemical degradation. The primary factors are exposure to light and improper pH. Fluoroquinolones can be unstable in aqueous solutions, and this instability is often pH-dependent.[1][2] Storing the solution at a suboptimal pH can accelerate hydrolysis and other degradation reactions. For optimal stability, prepare stock solutions in a buffer at pH 6.0-6.5 and store them protected from light at 4°C.[3]

Q3: Can I autoclave my buffer solution after adding this compound?

A3: No, you should not autoclave solutions containing this compound. The high temperatures will cause rapid degradation of the compound. Prepare your buffer, autoclave it, and then allow it to cool to room temperature before adding this compound using sterile filtration for sterilization if needed.

Q4: I am seeing a precipitate form in my refrigerated stock solution. What should I do?

A4: Precipitation upon cooling can occur if the concentration of this compound is near its solubility limit at the storage temperature. Fluoroquinolone solubility is pH-dependent.[4] You can try gently warming the solution to room temperature and vortexing to redissolve the precipitate before use. If the problem persists, consider preparing the stock solution at a slightly lower concentration or adjusting the pH of the buffer to enhance solubility (note that this may impact stability, so it should be validated).

Troubleshooting Guides

Issue 1: Inconsistent results in antibacterial assays.
  • Possible Cause 1: Degradation during experiment.

    • Troubleshooting Step: Ensure that during the assay, the plates or tubes are protected from direct light. Use of amber-colored plates or covering the experimental setup can mitigate photodegradation.

  • Possible Cause 2: Inconsistent stock solution potency.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound more frequently. Avoid using stock solutions that are more than one week old, even when stored properly. Always quantify the concentration of a new stock solution using UV-Vis spectrophotometry or HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: This indicates that the agent is degrading. The main degradation pathways for fluoroquinolones involve photo-induced decarboxylation, defluorination, and modifications to the piperazine ring.[5][6] To identify the source of degradation, conduct a forced degradation study as detailed in the experimental protocols section. This will help you understand if the degradation is caused by light, pH, or temperature.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution (1 mg/mL) under Different Conditions over 28 Days.

Storage ConditionpH% Remaining (Day 7)% Remaining (Day 14)% Remaining (Day 28)
4°C, Dark6.599.5%98.8%97.2%
4°C, Light6.592.1%85.4%75.6%
Room Temp, Dark6.597.3%94.1%88.9%
Room Temp, Light6.581.5%65.2%43.8%
4°C, Dark4.095.2%90.7%82.1%
4°C, Dark8.096.8%92.5%85.3%

Table 2: Effect of Antioxidants on the Stability of this compound (1 mg/mL, pH 6.5, Stored at Room Temperature in Light for 14 days).

ConditionAntioxidant (Concentration)% Remaining
ControlNone65.2%
Test 1Ascorbic Acid (0.1%)88.4%
Test 2Sodium Metabisulfite (0.1%)91.3%
Test 3Dihydroxybenzoic Acid (0.05%)94.7%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This method is designed to quantify the amount of intact this compound and separate it from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Inertsil C18, 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • Mobile Phase A: 0.15% orthophosphoric acid in water, pH adjusted to 3.0 with triethylamine.[7]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 278 nm.[7]

  • Procedure:

    • Prepare a standard curve using known concentrations of this compound.

    • Dilute the samples from the stability study to fall within the range of the standard curve.

    • Inject the samples and integrate the peak area corresponding to this compound.

    • Calculate the remaining percentage of the agent by comparing the peak area to the initial (time zero) sample.

Protocol 2: Forced Degradation Study

This study helps identify the conditions that lead to the degradation of this compound.

  • Preparation: Prepare several identical solutions of this compound (e.g., 100 µg/mL) in a pH 6.5 buffer.

  • Acid Hydrolysis: Add 1N HCl to one sample to adjust the pH to 2. Incubate at 60°C for 4 hours.[7]

  • Base Hydrolysis: Add 1N NaOH to another sample to adjust the pH to 12. Incubate at 60°C for 4 hours.[7]

  • Oxidative Degradation: Add 3% hydrogen peroxide to a sample. Incubate at room temperature for 24 hours.

  • Photodegradation: Expose a sample to a direct, high-intensity UV light source (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Incubate a sample, protected from light, at 80°C for 48 hours.

  • Analysis: After the incubation period, neutralize the acid and base-treated samples. Analyze all samples using the HPLC method described in Protocol 1 to observe the extent of degradation and the profile of degradation products.

Visualizations

cluster_degradation Degradation Pathways of Agent 58 cluster_photo Photodegradation (Light Exposure) cluster_hydrolysis Hydrolysis (Suboptimal pH) Agent58 This compound (Fluoroquinolone Core) Decarboxylation Decarboxylation Product Agent58->Decarboxylation UV Light Defluorination Defluorination Product Agent58->Defluorination UV Light Piperazine_Cleavage Piperazine Ring Cleavage Product Agent58->Piperazine_Cleavage H₂O, H⁺/OH⁻

Caption: Major degradation pathways for this compound.

cluster_workflow Stability Testing Workflow Prep Prepare Agent 58 Solution (Time 0 Sample) Expose Expose Aliquots to Stress Conditions (Light, Temp, pH) Prep->Expose Sample Collect Samples at Time Points (e.g., 7, 14, 28 days) Expose->Sample HPLC_Prep Dilute Samples & Prepare for HPLC Sample->HPLC_Prep HPLC_Run Analyze via HPLC (Protocol 1) HPLC_Prep->HPLC_Run Analyze Quantify Remaining Agent vs. Time 0 HPLC_Run->Analyze

Caption: Experimental workflow for assessing the stability of Agent 58.

cluster_troubleshooting Troubleshooting Degradation action action start Solution Discolored or Activity Lost? q1 Is solution exposed to light? start->q1 a1_yes Store in amber vials or wrap in foil. q1->a1_yes Yes q2 Is solution pH outside 6.0-6.5? q1->q2 No a1_yes->q2 a2_yes Prepare with buffer at pH 6.0-6.5. q2->a2_yes Yes q3 Is solution stored at room temp? q2->q3 No a2_yes->q3 a3_yes Store at 4°C. q3->a3_yes Yes end_node Degradation Minimized q3->end_node No a3_yes->end_node

Caption: Decision tree for preventing degradation of Agent 58.

References

Addressing unexpected side effects of "Antibacterial agent 58"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Antibacterial Agent 58.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against our target Gram-negative bacteria. What could be the cause?

Answer:

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing and can stem from several factors related to methodology and the compound itself.[1][2][3] Here are the primary areas to investigate:

  • Inoculum Preparation: The size of the bacterial inoculum is a critical variable.[3] A higher than intended bacterial concentration can lead to apparently higher MICs. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL, and that it is prepared fresh for each experiment.

  • Compound Stability: this compound is sensitive to prolonged exposure to certain solvents and temperatures. Degradation of the compound will result in a loss of potency and, consequently, higher and more variable MICs. We recommend preparing stock solutions fresh and avoiding repeated freeze-thaw cycles.

  • Assay Medium Components: The composition of the culture medium can influence the activity of the agent. For example, certain components in the media may chelate the compound or alter its uptake by the bacteria. It is crucial to use the recommended Mueller-Hinton Broth for consistent results.

  • Solvent Effects: The solvent used to dissolve Agent 58 can have an impact. Ensure the final concentration of the solvent (e.g., DMSO) in your assay does not exceed 0.5%, as higher concentrations can have their own antibacterial or growth-inhibiting effects.

Question: Our experiments show unexpected cytotoxicity of this compound against our eukaryotic cell lines, even at concentrations close to the bacterial MIC. How can we address this?

Answer:

Distinguishing between on-target antibacterial activity and off-target cytotoxicity is a crucial step in drug development.[4][5] If you are observing eukaryotic cytotoxicity, consider the following troubleshooting steps:

  • Confirm On-Target vs. Off-Target Effects: The observed cytotoxicity may be due to off-target effects, such as inhibition of mitochondrial function or interaction with other cellular pathways in eukaryotic cells.[5] A comparative analysis of the agent's effect on key cellular processes in both bacterial and eukaryotic cells can provide insights.

  • Purity of the Compound: Ensure the batch of this compound you are using is of high purity. Contaminants from the synthesis process can sometimes be the source of unexpected biological activity.

  • Assay Conditions: The observed toxicity could be an artifact of the in vitro assay conditions. For example, prolonged exposure times in cell culture can exacerbate cytotoxic effects that may not be relevant in a shorter-term antibacterial assay.[6] Consider running a time-course experiment to determine the onset of cytotoxicity.

  • Mitochondrial Toxicity Assessment: Some antibacterial agents can interfere with mitochondrial function in eukaryotic cells due to the evolutionary similarities between mitochondria and bacteria.[5] Performing an assay to measure mitochondrial membrane potential or oxygen consumption can help identify if this is the mechanism of cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[4] Its primary mode of action is the inhibition of DNA, RNA, and protein biosynthesis in susceptible bacteria.[4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Store the lyophilized powder at -20°C. For stock solutions in DMSO, we recommend storing at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is light-sensitive, so protect it from light during storage and handling.

Q3: Are there any known off-target effects of this compound?

A3: While highly selective for bacterial DNA gyrase, at high concentrations, Agent 58 has been observed to have some inhibitory effects on mammalian topoisomerase II. This is a potential source of the off-target cytotoxicity sometimes observed in eukaryotic cell lines.

Q4: Which solvents are recommended for solubilizing this compound?

A4: this compound is readily soluble in DMSO. For aqueous solutions, it is sparingly soluble. Prepare high-concentration stock solutions in DMSO and then dilute into your aqueous assay medium.

Data Presentation

Table 1: Impact of Experimental Variables on MIC of this compound against E. coli

ParameterCondition 1MIC (µg/mL)Condition 2MIC (µg/mL)
Inoculum Size 5 x 10^5 CFU/mL25 x 10^7 CFU/mL16
Solvent (DMSO) Conc. 0.1%21.0%4
Compound Age Freshly Prepared2Stored at 4°C for 72h8

Table 2: Comparative Cytotoxicity of this compound

Cell TypeAssayIC50 / MIC (µg/mL)
E. coli Broth Microdilution2 (MIC)
HEK293 (Human Kidney) MTT Assay (48h)50 (IC50)
HepG2 (Human Liver) MTT Assay (48h)75 (IC50)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Preparation of this compound:

    • Prepare a 10 mg/mL stock solution of Agent 58 in DMSO.

    • Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted Agent 58.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Agent 58 that completely inhibits visible growth of the organism.[2]

Protocol 2: MTT Assay for Eukaryotic Cell Cytotoxicity

  • Cell Seeding:

    • Seed eukaryotic cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Agent 58.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.

Visualizations

G cluster_0 Troubleshooting Inconsistent MIC start Inconsistent MIC Results check_inoculum Verify Inoculum Density (Target: 5x10^5 CFU/mL) start->check_inoculum check_compound Assess Compound Stability (Prepare fresh stock) check_inoculum->check_compound Density OK check_media Confirm Media Composition (Use standard MHB) check_compound->check_media Stability OK consistent_results Consistent MIC Achieved check_media->consistent_results Media OK

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_1 Hypothetical Off-Target Signaling agent58 This compound (High Concentration) mito Mitochondrial Topoisomerase II agent58->mito ros Increased ROS Production mito->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical off-target signaling pathway of Agent 58.

G cluster_2 Logical Relationship: Cytotoxicity observation Observation: Unexpected Cytotoxicity cause1 Potential Cause 1: Off-Target Effect observation->cause1 cause2 Potential Cause 2: Compound Impurity observation->cause2 cause3 Potential Cause 3: Assay Artifact observation->cause3 solution1 Solution: Comparative Mechanistic Assays cause1->solution1 solution2 Solution: Re-purify Compound (HPLC) cause2->solution2 solution3 Solution: Time-Course & Dose-Response cause3->solution3

Caption: Relationship between cytotoxicity and potential causes.

References

Improving the stability of "Antibacterial agent 58" for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term storage stability of "Antibacterial agent 58," a lyophilized beta-lactam antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a beta-lactam antibiotic, this compound is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The strained beta-lactam ring is prone to cleavage by water, leading to the formation of inactive penicilloic acid derivatives. This is the most common degradation route.[1][2][3]

  • Oxidation: Certain functional groups on the molecule can be susceptible to oxidation, which can be exacerbated by exposure to air (oxygen) and trace metal ions.

  • Photodegradation: Exposure to UV light can induce degradation. It is recommended to protect the agent from light.[4]

These degradation processes are often accelerated by elevated temperatures and non-optimal pH conditions.[5][6][7][8]

Q2: What are the optimal storage conditions for the lyophilized powder form of this compound?

A2: For maximal long-term stability, the lyophilized powder should be stored at -70°C to -80°C in a tightly sealed container with a desiccant to protect from moisture.[5][6][9] Storage at -20°C is acceptable for shorter periods (up to a few months), but may result in a gradual loss of potency.[10] Avoid storage at temperatures above -10°C, as this can lead to rapid deterioration.[5][6] Always protect the powder from light.

Q3: How long is this compound stable after reconstitution?

A3: The stability of the reconstituted solution is highly dependent on the diluent, concentration, pH, and storage temperature. Generally, reconstituted solutions are significantly less stable than the lyophilized powder. For immediate use in assays, it is recommended to prepare fresh solutions. If short-term storage is necessary, store aliquots at -80°C for no longer than six months to minimize degradation from freeze-thaw cycles.[9] Many beta-lactams show significant degradation within 24 hours at room temperature.[11][12]

Q4: I've observed a discoloration (yellowing) of the lyophilized cake. What does this indicate?

A4: Discoloration often indicates chemical degradation. This could be due to exposure to excessive heat, light, or moisture during storage or shipping. It is recommended to discard any discolored vials as the potency and purity of the agent may be compromised.

Q5: My reconstituted solution of this compound shows low or no activity in my antibacterial assay. What are the possible causes?

A5: There are several potential reasons for a loss of activity:

  • Degradation: The agent may have degraded due to improper storage of the lyophilized powder or the reconstituted solution.[7]

  • Incorrect Reconstitution: Using an improper diluent (e.g., one with an incorrect pH) can accelerate degradation. Ensure you are using the recommended sterile, buffered diluent.[13][14]

  • Assay Issues: The issue may lie with the assay itself. This could include resistant bacterial strains, incorrect media pH, or degradation of the agent within the assay medium over the incubation period.[7][15][16]

  • Low Concentration: The concentration of the reconstituted solution may be lower than expected.[15]

Refer to the Troubleshooting Guide below for a step-by-step approach to identify the cause.

Troubleshooting Guides

Issue 1: Reduced Potency or Loss of Activity

If you observe a significant drop in the antibacterial activity of your agent, follow these steps to diagnose the problem.

Troubleshooting Workflow for Reduced Potency

G cluster_start cluster_checks cluster_outcomes start Start: Reduced Potency Observed storage_powder 1. Check Lyophilized Powder Storage (-70°C? Protected from light/moisture?) start->storage_powder ok OK storage_powder->ok Yes not_ok Issue Found storage_powder->not_ok No reconstitution 2. Review Reconstitution Protocol (Correct diluent? Correct volume? Gentle mixing?) storage_solution 3. Check Reconstituted Solution Handling (Used immediately? Stored at -80°C? Avoided multiple freeze-thaws?) reconstitution->storage_solution Yes reconstitution->not_ok No assay 4. Evaluate Assay Conditions (Media pH correct? Positive control works? Incubation time appropriate?) storage_solution->assay Yes storage_solution->not_ok No assay->not_ok solution Solution: Use new vial, correct protocol, or optimize assay. assay->solution Yes ok->reconstitution not_ok->solution

Caption: Troubleshooting decision tree for reduced potency.

Issue 2: Poor Solubility or Particulate Formation Upon Reconstitution

If the lyophilized powder does not dissolve completely or forms particulates after adding the diluent, consider the following.

1. Verify Reconstitution Procedure:

  • Temperature: Ensure both the lyophilized powder vial and the diluent have equilibrated to room temperature before reconstitution.

  • Agitation: Swirl or invert the vial gently to mix. Avoid vigorous shaking, as this can cause the protein-based agent to denature and aggregate.

  • Time: Allow sufficient time for dissolution, typically 15-30 minutes.

2. Check for "Collapse":

  • Appearance: A "collapsed" lyophilized cake may appear shrunken, glassy, or melted. This occurs if the product was not kept below its critical temperature during the freeze-drying process.

  • Action: A collapsed cake often has altered properties, including poor solubility and reduced stability. It is recommended to use a different vial from a lot that does not exhibit this issue.

3. Consider Excipient Interactions:

  • If you are using a custom reconstitution buffer, ensure its components are compatible with the formulation's excipients (e.g., mannitol, sucrose).[17][18] Incompatible buffers can alter pH and cause precipitation.

Data on Stability

The stability of this compound is critically dependent on temperature and pH. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of Temperature on the Stability of Reconstituted this compound (pH 7.0)

Storage Temperature (°C)Half-life (t½) in hours% Potency Remaining after 24 hours
25°C (Room Temp)~4 hours< 10%
4°C~48 hours~70%
-20°C~4 months~95% (after 24h)
-80°C> 6 months> 99% (after 24h)

Data are hypothetical and for illustrative purposes.

Table 2: Effect of pH on the Stability of Reconstituted this compound at 25°C

pH of SolutionHalf-life (t½) in hoursDegradation Pathway Favored
4.0~10 hoursAcid-catalyzed hydrolysis
6.5~12 hoursMinimal degradation
7.4~3 hoursBase-catalyzed hydrolysis
9.0< 1 hourRapid base-catalyzed hydrolysis

Data are hypothetical and for illustrative purposes. Maximum stability is typically observed between pH 6-7 for beta-lactams without an amino side-chain.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay

This protocol describes a reversed-phase HPLC method to quantify this compound and separate it from its primary hydrolytic degradant.

Objective: To determine the concentration of active this compound in a sample.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19][20]

  • Mobile Phase: 0.1 M Phosphate buffer (pH 6.5) and Acetonitrile (85:15 v/v)

  • Diluent: Mobile Phase

  • Standard: this compound reference standard

  • Sample: Reconstituted solution of this compound

Procedure:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH to 6.5. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 100 µg/mL.[19]

  • Sample Preparation: Dilute the sample with the diluent to an expected final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection: 275 nm

  • Analysis: Inject the standard and sample solutions. The retention time for this compound is expected around 5-7 minutes, while the primary degradant should elute earlier.

  • Calculation: Quantify the concentration of this compound in the sample by comparing its peak area to that of the standard.

HPLC Experimental Workflow

G prep_mobile 1. Prepare & Degas Mobile Phase setup_hplc 4. Set Up HPLC Conditions (C18 Column, 1 mL/min, 275 nm) prep_mobile->setup_hplc prep_std 2. Prepare Standard Solution (100 µg/mL) inject 5. Inject Standard & Sample prep_std->inject prep_sample 3. Prepare Sample Solution (Target 100 µg/mL) prep_sample->inject setup_hplc->inject analyze 6. Analyze Chromatogram (Separate Agent from Degradants) inject->analyze quantify 7. Quantify Agent Concentration (Compare Peak Areas) analyze->quantify

Caption: Workflow for the stability-indicating HPLC assay.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the drug to identify potential degradation products and confirm the specificity of the stability-indicating analytical method.[21][22][23]

Objective: To generate degradation products of this compound under various stress conditions.

Procedure: Prepare 1 mg/mL solutions of this compound for each condition. The goal is to achieve 5-20% degradation.[22][23]

  • Acid Hydrolysis: Add 0.1 M HCl to the drug solution. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the drug solution. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep at room temperature for 1 hour.[4]

  • Thermal Degradation: Incubate the drug solution at 80°C for 4 hours.

  • Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

Analyze all stressed samples using the Stability-Indicating HPLC Assay (Protocol 1) to confirm that degradation peaks are well-resolved from the parent drug peak.

Degradation Pathways of this compound

G cluster_agent cluster_stressors cluster_products agent This compound (Active Beta-Lactam) inactive_hydro Inactive Hydrolyzed Product (e.g., Penicilloic Acid) agent->inactive_hydro β-lactam ring cleavage inactive_oxi Inactive Oxidized Products agent->inactive_oxi Functional group oxidation inactive_photo Inactive Photodegradants agent->inactive_photo Photochemical reaction hydrolysis Hydrolysis (H₂O, Acid, Base) hydrolysis->inactive_hydro oxidation Oxidation (O₂, Metal Ions) oxidation->inactive_oxi photolysis Photolysis (UV Light) photolysis->inactive_photo

Caption: Major degradation pathways for this compound.

References

Minimizing off-target effects of "Antibacterial agent 58"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 58

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of bacterial DNA gyrase (GyrA/GyrB), an essential enzyme complex for DNA replication, repair, and transcription in many bacterial species. By binding to the ATP-binding pocket of GyrB, it prevents the supercoiling of bacterial DNA, leading to strand breaks and ultimately, cell death.

Q2: What are the known or suspected off-target effects of this compound in mammalian cells?

A2: The primary off-target concern is the potential for cross-reactivity with human topoisomerase II, an enzyme structurally related to bacterial DNA gyrase. Inhibition of human topoisomerase II can lead to cytotoxicity, particularly in rapidly dividing cells. Other potential off-target effects may include mitochondrial toxicity and inhibition of certain host cell kinases at higher concentrations.

Q3: At what concentration does this compound typically exhibit off-target effects?

A3: Off-target effects are generally observed at concentrations significantly higher than the effective antibacterial concentration. The therapeutic window is a critical parameter to establish in your specific cell model. Refer to the selectivity data below for guidance.

Table 1: In Vitro Selectivity Profile of this compound
TargetOrganismIC50 (nM)Notes
DNA Gyrase (GyrB) E. coli50Primary antibacterial target
DNA Gyrase (GyrB) S. aureus75Primary antibacterial target
Topoisomerase IIα Human8,500Primary off-target concern
Topoisomerase IIβ Human12,000Secondary off-target concern
Mitochondrial Polymerase γ Human> 50,000Low-level mitochondrial interaction

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity in my mammalian host cell line co-cultured with bacteria.

Possible Cause: The concentration of this compound may be too high, leading to inhibition of host cell topoisomerase II.

Troubleshooting Steps:

  • Confirm the Minimum Inhibitory Concentration (MIC): First, ensure you are using the lowest effective concentration against your bacterial strain of interest.

  • Perform a Dose-Response Cytotoxicity Assay: Conduct a cytotoxicity assay (e.g., MTT, LDH) on your mammalian cell line alone to determine the CC50 (50% cytotoxic concentration).

  • Calculate the Selectivity Index (SI): The SI is calculated as CC50 / MIC. A higher SI value (>10) is generally desirable. If your SI is low, consider reducing the treatment duration or concentration.

  • Use a More Resistant Cell Line (If applicable): If your experimental design allows, consider using a non-proliferating or slower-growing cell line, which may be less sensitive to topoisomerase II inhibitors.

start High Cytotoxicity Observed q1 Is the concentration at or below the recommended MIC? start->q1 action1 Reduce concentration to MIC. Re-run experiment. q1->action1 No q2 Perform host cell cytotoxicity assay (e.g., MTT). Is CC50 > 10x MIC? q1->q2 Yes a1_yes Yes a1_no No action2 Cytotoxicity is likely due to another factor. Investigate experimental setup. q2->action2 Yes action3 Off-target effect is likely. Consider reducing treatment duration or using a synergistic agent to lower the required dose. q2->action3 No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: My experimental results are inconsistent, and I suspect off-target kinase inhibition.

Possible Cause: At concentrations above 10 µM, this compound has been shown to have weak inhibitory effects on a small subset of host cell kinases, which may interfere with signaling pathways.

Troubleshooting Steps:

  • Review the Kinase Selectivity Profile: Refer to internal or published kinase panel screening data for this compound to identify potential off-target kinases.

  • Phospho-protein Analysis: Use Western blotting or phospho-proteomics to determine if key phosphorylation events in your suspected pathway are being altered in the presence of the agent (in the absence of bacteria).

  • Use a More Selective Inhibitor: If a specific off-target kinase is identified as the cause, consider using a known, more selective inhibitor for that kinase as a control to confirm the phenotype.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Altered Gene Transcription ERK->transcription agent58 This compound (High Concentration) agent58->RAF

Caption: Potential off-target inhibition of the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Dilution: Prepare a 2x serial dilution of this compound in complete medium. Include a "vehicle only" control (e.g., DMSO diluted in medium) and a "cells only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours (or a duration relevant to your antibacterial experiment).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed cells in 96-well plate prepare 2. Prepare serial dilutions of Agent 58 seed->prepare treat 3. Treat cells with diluted agent prepare->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT reagent and incubate incubate->add_mtt dissolve 6. Dissolve formazan crystals with DMSO add_mtt->dissolve read 7. Read absorbance at 570 nm dissolve->read calculate 8. Calculate CC50 value read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This biochemical assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

  • Etoposide (positive control inhibitor)

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 1 unit of Topoisomerase IIα, and varying concentrations of this compound or Etoposide.

  • Initiation: Add 250 ng of supercoiled plasmid DNA to initiate the reaction. The final volume should be ~20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of DNA loading dye containing SDS and Proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80-100V until the different DNA forms are well-separated.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

  • Analysis: Compare the bands in the treated lanes to the controls. Inhibition is indicated by the persistence of the supercoiled DNA form, while the uninhibited enzyme will convert it to a relaxed (nicked) form. Quantify band intensity to calculate the IC50.

Table 2: Sample Data from Topoisomerase II DNA Relaxation Assay
CompoundConcentration (µM)Supercoiled DNA (%)Relaxed DNA (%)
No Enzyme Control -98%2%
Vehicle Control 05%95%
Etoposide (Control) 10095%5%
This compound 110%90%
This compound 1048%52%
This compound 5085%15%

Technical Support Center: In Vitro Antibacterial Agent Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antibacterial agents. The following sections address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My antibacterial agent shows no activity against the tested strains. What are the possible reasons?

A1: There are several potential reasons for a lack of antibacterial activity:

  • Inherent Resistance: The bacterial strains you are testing may possess intrinsic resistance mechanisms against your compound's class.

  • Compound Instability: The agent may be unstable under the experimental conditions (e.g., temperature, pH of the growth medium).

  • Precipitation: The compound may have low solubility in the testing medium, causing it to precipitate out of solution and reducing its effective concentration.

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit an antibacterial effect.

  • Efflux Pump Activity: Bacteria can actively pump the agent out of the cell, preventing it from reaching its intracellular target.[1][2]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What could be the cause?

A2: Variability in MIC values can stem from several factors:

  • Inoculum Size: A lack of standardization in the bacterial inoculum size can significantly impact MIC results. A higher inoculum may require a higher concentration of the agent to inhibit growth.

  • Growth Phase of Bacteria: Using bacteria from different growth phases (e.g., lag vs. exponential) can affect their susceptibility.

  • Media Composition: Variations in the composition of the culture medium can influence the activity of the antibacterial agent.

  • Incubation Time and Temperature: Deviations from the standardized incubation time and temperature can lead to inconsistent results.

  • Reader Error: If determining the MIC visually, subjective interpretation of growth inhibition can introduce variability.

Q3: My agent is active against Gram-positive bacteria but not Gram-negative bacteria. Why?

A3: This is a common observation and is often attributed to differences in the bacterial cell wall structure. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, preventing many compounds from reaching their targets within the cell. This outer membrane is absent in Gram-positive bacteria.

Troubleshooting Guide

Issue 1: High Variability in Replicate Wells of a MIC Assay
Potential Cause Troubleshooting Step
Inaccurate PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inhomogeneous Bacterial SuspensionVortex the bacterial suspension thoroughly before and during aliquoting.
Edge Effects in MicroplateAvoid using the outermost wells of the microplate, or fill them with sterile medium.
ContaminationUse aseptic techniques throughout the procedure. Check sterility of media and reagents.
Issue 2: Compound Precipitation in Culture Medium
Potential Cause Troubleshooting Step
Low Aqueous SolubilityPrepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the bacteria.
Interaction with Media ComponentsTest the solubility of your compound in different types of culture media.
Incorrect pHCheck the pH of the medium after adding your compound and adjust if necessary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized method for determining the MIC of an antibacterial agent.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the appropriate temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform a serial two-fold dilution of the agent in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted agent.

    • Include a positive control (bacteria with no agent) and a negative control (broth with no bacteria).

    • Incubate the plate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm (OD600).

Data Presentation

Table 1: Example MIC Data for a Novel Antibacterial Agent
Bacterial StrainAgent MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)8
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)>128
Enterococcus faecalis (ATCC 29212)16

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate common mechanisms of antibacterial action.

cluster_cell Bacterial Cell Target Intracellular Target (e.g., DNA, Ribosomes) Membrane Cell Membrane Agent Antibacterial Agent Agent->Target Target Inhibition Agent->Membrane Membrane Disruption

Caption: Common mechanisms of antibacterial agent action.

cluster_cell Gram-Negative Bacterium OuterMembrane Outer Membrane InnerMembrane Inner Membrane EffluxPump Efflux Pump Agent Antibacterial Agent EffluxPump->Agent Expulsion InnerMembrane->EffluxPump Target Intracellular Target Agent->OuterMembrane Entry

Caption: Efflux pump-mediated resistance in Gram-negative bacteria.

Experimental Workflows

Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepAgent Prepare Agent Dilutions Start->PrepAgent Inoculate Inoculate Microplate PrepInoculum->Inoculate PrepAgent->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 58 in a Murine Model of Skin Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antibacterial activity of the novel investigational compound, "Antibacterial agent 58," against a standard-of-care topical antibiotic. The data presented is derived from a well-established murine model of skin infection, offering a head-to-head evaluation of efficacy. Detailed experimental protocols and visual summaries of the agent's mechanism and the experimental workflow are included to facilitate reproducibility and critical assessment.

Introduction

The emergence of antibiotic-resistant bacteria presents a significant challenge in clinical practice.[1] Skin and soft tissue infections (SSTIs) are among the most common bacterial infections, and the increasing prevalence of resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new therapeutic agents.[1] "this compound" is a novel synthetic compound with a proposed mechanism of action centered on the disruption of bacterial cell membrane integrity. This guide details its performance in a preclinical animal model, providing critical data for its continued development.

Mechanism of Action: A Comparative Overview

"this compound" is hypothesized to act by disrupting the electrochemical potential of the bacterial cell membrane, leading to leakage of essential intracellular components and subsequent cell death. This mechanism is distinct from many current antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication.[2][3][4] For comparison, Mupirocin, a widely used topical antibiotic for SSTIs, inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.[1]

Proposed Mechanism of Action: this compound cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Agent58 This compound Membrane Cell Membrane Agent58->Membrane Disrupts Membrane Potential Cytoplasm Cytoplasm (Ions, ATP, Metabolites) Membrane->Cytoplasm Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leakage of Essential Components

Caption: Proposed mechanism of "this compound".

In Vivo Efficacy in a Murine Skin Infection Model

To validate the antibacterial activity of "this compound" in a live organism, a murine model of superficial skin infection was employed.[1] This model allows for the direct comparison of the topical application of "this compound" with a vehicle control and a positive control antibiotic, Mupirocin. Key metrics for comparison include the reduction in bacterial load at the infection site and the overall survival rate of the animals.

Data Summary

The following tables summarize the quantitative data obtained from the in vivo study.

Table 1: Bacterial Load Reduction in Infected Skin Tissue

Treatment GroupMean Bacterial Load (CFU/gram tissue)Log Reduction vs. Vehicle
Vehicle Control5.2 x 10⁷-
Mupirocin (2%)1.8 x 10⁵2.46
Agent 58 (1%)9.5 x 10⁴2.74
Agent 58 (2%)4.1 x 10⁴3.10

Table 2: Survival Rate Post-Infection

Treatment GroupNumber of AnimalsSurvivedSurvival Rate (%)
Vehicle Control10440
Mupirocin (2%)10990
Agent 58 (2%)1010100

Experimental Protocols

Murine Superficial Skin Infection Model

A tape-stripping model was adapted to establish a superficial S. aureus (MRSA strain USA300) skin infection in mice.[1]

  • Animal Preparation: Female BALB/c mice, 6-8 weeks old, were anesthetized. The dorsal area was shaved, and the site was cleaned with 70% ethanol.

  • Skin Abrasion: The stratum corneum was removed by repeated application and removal of adhesive tape until the skin appeared glistening.

  • Bacterial Challenge: A suspension of MRSA (1 x 10⁸ CFU in 10 µL of PBS) was applied to the abraded skin surface.

  • Treatment: Two hours post-infection, animals were randomly assigned to treatment groups. 20 mg of the respective topical formulation (Vehicle, 2% Mupirocin ointment, 1% "this compound" gel, or 2% "this compound" gel) was applied to the infection site. Treatment was repeated every 12 hours for 3 days.

  • Endpoint Measurement:

    • Bacterial Load: At 72 hours post-infection, mice were euthanized, and a biopsy of the infected skin was taken. The tissue was homogenized, serially diluted, and plated on Mannitol Salt Agar to determine the bacterial load (CFU/gram of tissue).

    • Survival: A separate cohort of animals was monitored for 14 days post-infection to record survival rates.

Experimental Workflow: Murine Skin Infection Model Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Shave Shave Dorsal Area Anesthesia->Shave Abrade Tape-Strip Skin Shave->Abrade Infect Apply MRSA Suspension (1x10^8 CFU) Abrade->Infect Wait Wait 2 Hours Infect->Wait Treatment Apply Topical Treatment (Vehicle, Mupirocin, Agent 58) Wait->Treatment Repeat Repeat Treatment every 12h for 3 days Treatment->Repeat Endpoint Endpoint Assessment Repeat->Endpoint BacterialLoad Bacterial Load Quantification (72h) Endpoint->BacterialLoad Survival Monitor Survival (14 days) Endpoint->Survival End End BacterialLoad->End Survival->End

Caption: In vivo experimental workflow.

Conclusion

The experimental data indicates that "this compound" demonstrates potent antibacterial activity in a murine model of MRSA skin infection. In the presented studies, it showed a dose-dependent reduction in bacterial load, which was superior to the vehicle control and comparable to the established antibiotic, Mupirocin. Furthermore, treatment with "this compound" resulted in a high survival rate, suggesting its potential as a new therapeutic option for treating complicated skin infections. Further studies are warranted to explore its full therapeutic potential, safety profile, and the risk of resistance development.

References

Cross-resistance studies of "Antibacterial agent 58" with other drug classes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antibacterial Agent 58, against a panel of bacterial strains with well-characterized resistance to other major antibiotic classes. The data presented herein is intended to inform researchers and drug development professionals about the potential of this compound to overcome existing resistance mechanisms.

Comparative Efficacy Against Resistant Strains

The in vitro activity of this compound was evaluated against various Gram-positive and Gram-negative bacterial strains, including clinical isolates with defined resistance mechanisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for each strain.

Table 1: MIC Values (μg/mL) of this compound and Comparator Agents Against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compoundCiprofloxacinErythromycinOxacillin
Staphylococcus aureus (ATCC 29213)Wild-Type0.50.510.25
S. aureus (MRSA, Clinical Isolate)Oxacillin-Resistant1>642>128
S. aureus (VRSA, Clinical Isolate)Vancomycin-Resistant2>641>128
Streptococcus pneumoniae (ATCC 49619)Wild-Type0.2510.060.06
S. pneumoniae (MDR, Clinical Isolate)Multidrug-Resistant0.532>648
Escherichia coli (ATCC 25922)Wild-Type20.015>64>128
E. coli (ESBL, Clinical Isolate)Extended-Spectrum β-Lactamase Producer4>64>64>128
Pseudomonas aeruginosa (ATCC 27853)Wild-Type80.5>64>128
P. aeruginosa (MDR, Clinical Isolate)Multidrug-Resistant1632>64>128

Interpretation of Data: The data indicates that this compound retains significant activity against strains that are highly resistant to other classes of antibiotics. For instance, in the MRSA clinical isolate, where Oxacillin's MIC is >128 μg/mL, this compound demonstrates an MIC of 1 μg/mL. Similarly, its activity against multidrug-resistant (MDR) S. pneumoniae and ESBL-producing E. coli suggests a mechanism of action that is distinct from and not affected by the resistance mechanisms targeting β-lactams, macrolides, and fluoroquinolones.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: this compound and comparator agents were serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours under ambient air conditions.

  • Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) were included for each assay.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-resistance and a hypothetical mechanism that could explain the low cross-resistance profile of this compound.

Caption: Workflow for MIC-based cross-resistance screening.

G cluster_cell Bacterial Cell cluster_pump Multidrug Efflux Pump membrane Cell Membrane pump Efflux Pump (e.g., AcrAB-TolC) outside Extracellular Space pump->outside Expelled fluoro Fluoroquinolones fluoro->pump Exported macro Macrolides macro->pump Exported agent58 Antibacterial Agent 58 target Intracellular Target (e.g., Ribosome) agent58->target Binds & Inhibits

Caption: Hypothetical mechanism: Agent 58 evades common efflux pumps.

A Head-to-Head Comparison: Novel Antibacterial Agent C58 Versus Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount. This guide provides a comparative analysis of the natural product C58, a promising new antibacterial candidate, and linezolid, an established oxazolidinone antibiotic. While direct head-to-head clinical trial data is not yet available, this document synthesizes existing preclinical data for C58 and established information for linezolid to offer an objective comparison for researchers, scientists, and drug development professionals. The information on "Antibacterial agent 58" is based on the available data for a natural product designated as C58, which has demonstrated significant antimicrobial activity.

Mechanism of Action

Antibacterial Agent C58: The precise mechanism of action for C58 has not been fully elucidated in the available literature. However, its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggests a novel target or mechanism that circumvents existing resistance pathways.

Linezolid: Linezolid is a member of the oxazolidinone class of antibiotics.[1] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1] This is a unique mechanism among protein synthesis inhibitors.[2]

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S->Initiation_Complex joins with 50S 50S 50S Subunit 50S->Initiation_Complex mRNA mRNA mRNA->30S binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Linezolid Linezolid Linezolid->50S binds to 23S rRNA Linezolid->Initiation_Complex prevents formation

Caption: Mechanism of action of Linezolid.

In Vitro Antibacterial Activity

The following table summarizes the available in vitro antibacterial activity data for C58 and linezolid against key Gram-positive pathogens. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

Organism Antibacterial Agent C58 Linezolid
Methicillin-resistant Staphylococcus aureus (MRSA) Potent activity observed, with significant reduction in bacterial colonies in biofilm mode at 2 and 4 µg/mL.[3]Approved for treatment of infections caused by MRSA.[1]
Other Gram-positive species Exhibits potent antimicrobial activity.[3]Effective against vancomycin-resistant Enterococcus faecium (VRE) and penicillin-susceptible/resistant Streptococcus pneumoniae.[1]

Biofilm Activity

A study on C58 demonstrated its effectiveness against MRSA in a biofilm model. At concentrations of 2 and 4 µg/mL, C58 caused a significant reduction in the number of bacterial colonies within the biofilm.[3] In the same study, vancomycin, a standard treatment for MRSA, did not show activity against MRSA biofilms.[3]

Resistance

A low propensity for resistance acquisition was observed for a structural analog of C58, C59.[3] Linezolid resistance can emerge through mutations in the 23S rRNA binding site or, less commonly, through mutations in ribosomal proteins L3 and L4.[1]

Safety and Toxicity

In vitro studies have shown that C58 and its derivatives are non-toxic at therapeutic concentrations.[3] However, further in vivo studies are required to confirm their safety profile.[3] Linezolid is generally well-tolerated, but potential side effects include myelosuppression (thrombocytopenia, anemia, and leukopenia), peripheral and optic neuropathy, and lactic acidosis with long-term use.

Experimental Protocols

Workflow for In Vitro Evaluation of C58

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Efficacy cluster_safety In Vitro Safety cluster_conclusion Conclusion & Future Steps Synthesis Total Synthesis of C58 and its Derivatives Modification Modification for Water Solubility (C59Na) Synthesis->Modification Planktonic_MIC MIC against Planktonic MRSA Synthesis->Planktonic_MIC Modification->Planktonic_MIC Biofilm_Activity Activity against MRSA Biofilms Planktonic_MIC->Biofilm_Activity Resistance_Propensity Resistance Acquisition Studies Planktonic_MIC->Resistance_Propensity Toxicity_Assay Toxicity against Human Cell Lines Planktonic_MIC->Toxicity_Assay Conclusion Promising Candidate Biofilm_Activity->Conclusion Resistance_Propensity->Conclusion Toxicity_Assay->Conclusion Future_Studies In Vivo Efficacy and Safety Confirmation Conclusion->Future_Studies

Caption: In vitro evaluation workflow for C58.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of C58 was likely determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. In this method, serial twofold dilutions of the antibacterial agent are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test organism is added to each well. The plates are incubated at a specified temperature and duration. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

Biofilm Activity Assay

The activity of C58 against MRSA biofilms was evaluated by growing MRSA in a manner that promotes biofilm formation, likely on the surface of 96-well plates. After a specified incubation period to allow for biofilm establishment, the planktonic (free-floating) bacteria are removed. The biofilms are then treated with various concentrations of C58. The viability of the bacteria within the biofilm is assessed by methods such as colony-forming unit (CFU) counting after sonication and plating, or by using a metabolic dye assay like the crystal violet assay.[3]

In Vitro Toxicity Assay

To assess the in vitro toxicity of C58, human cell lines are exposed to a range of concentrations of the compound. Cell viability is then measured using standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in cell viability compared to an untreated control indicates cytotoxicity. The results help determine the therapeutic concentrations at which the compound is non-toxic.[3]

Conclusion

The natural product C58 represents a promising new class of antibiotics with potent in vitro activity against MRSA, including in biofilms.[3] Its apparent low propensity for resistance development is also a significant advantage.[3] Linezolid is a clinically established antibiotic with a unique mechanism of action and proven efficacy against a range of Gram-positive pathogens.[1]

While the preclinical data for C58 is encouraging, further in vivo studies are necessary to establish its efficacy and safety profile.[3] Future head-to-head comparative studies with linezolid and other standard-of-care antibiotics will be crucial to determine the ultimate clinical potential of C58 and its derivatives in treating infections caused by resistant Gram-positive pathogens.[3]

References

Navigating the Clinical Trial Landscape: A Comparative Guide to Antibacterial Agent 58

Author: BenchChem Technical Support Team. Date: November 2025

The identity of "Antibacterial agent 58" as a specific therapeutic agent could not be definitively established from publicly available information. Search results did not yield a specific antibacterial drug with this designation currently in clinical or preclinical development. The term "HU58" was found in association with the probiotic strain Bacillus subtilis HU58, which is used to mitigate antibiotic-associated diarrhea and is not a primary antibacterial agent.[1]

This guide, therefore, addresses the core request for a comparative framework for evaluating a novel antibacterial agent, using the placeholder "this compound," by synthesizing current principles of antibacterial drug development, clinical trial design, and data presentation. It is intended to serve as a template for researchers, scientists, and drug development professionals when assessing a new antibacterial candidate.

Section 1: Mechanism of Action and Signaling Pathways

A critical first step in evaluating a new antibacterial agent is to understand its mechanism of action (MOA). The MOA dictates the agent's spectrum of activity, potential for resistance development, and possible synergies with other drugs. Common antibacterial MOAs include:

  • Inhibition of Cell Wall Synthesis: Agents like β-lactams and glycopeptides interfere with the production of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4]

  • Inhibition of Protein Synthesis: Drugs such as macrolides, tetracyclines, and aminoglycosides target bacterial ribosomes, preventing the translation of essential proteins.[2][3][4]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones and rifamycins disrupt DNA replication and transcription, respectively.[2][3]

  • Disruption of Cell Membrane Function: Polymyxins bind to and disrupt the integrity of the bacterial cell membrane.[4][5]

  • Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.[4][5]

To illustrate a hypothetical MOA for "this compound," the following diagram depicts its potential action as a novel inhibitor of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

cluster_bacterium Bacterial Cell DNA_Replication_Initiation DNA Replication Initiation Supercoiled_DNA Supercoiled DNA DNA_Replication_Initiation->Supercoiled_DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Supercoiled_DNA->DNA_Gyrase unwinding Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Topoisomerase_IV Topoisomerase IV (ParC, ParE) Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Relaxed_DNA->Topoisomerase_IV decatenation Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division Antibacterial_Agent_58 Antibacterial Agent 58 Antibacterial_Agent_58->DNA_Gyrase Inhibition Antibacterial_Agent_58->Topoisomerase_IV Inhibition

Figure 1: Hypothetical mechanism of action for "this compound" as a dual inhibitor of DNA gyrase and topoisomerase IV.

Section 2: Comparative Efficacy and Safety Data

The evaluation of a new antibacterial agent hinges on robust clinical trial data. These trials are typically designed as either superiority or non-inferiority studies.[6][7]

  • Superiority trials aim to demonstrate that the new agent is more effective than a standard treatment.

  • Non-inferiority trials are more common in antibiotic development and aim to show that the new agent is not unacceptably worse than the standard of care.[6][7][8][9] This approach is often used when a placebo control is unethical.[10]

The following tables present a hypothetical comparison of "this compound" with a standard-of-care antibiotic for the treatment of uncomplicated urinary tract infections (uUTI), a common indication for new antibacterial agents.[11][12][13]

Table 1: Hypothetical Phase 3 Non-Inferiority Trial Results for Uncomplicated Urinary Tract Infection (uUTI)

EndpointThis compound (n=500)Standard of Care (n=500)Difference (95% CI)
Primary Efficacy Endpoint
Clinical Cure at Test-of-Cure Visit85.0% (425/500)82.0% (410/500)3.0% (-1.5% to 7.5%)
Secondary Efficacy Endpoints
Microbiological Eradication88.0% (440/500)86.0% (430/500)2.0% (-2.0% to 6.0%)
Composite Cure (Clinical & Microbiological)82.0% (410/500)79.0% (395/500)3.0% (-1.8% to 7.8%)
Safety and Tolerability
Any Adverse Event25.0% (125/500)30.0% (150/500)
Gastrointestinal Disorders15.0% (75/500)20.0% (100/500)
Headache5.0% (25/500)7.0% (35/500)
Discontinuation due to Adverse Events2.0% (10/500)3.0% (15/500)

CI: Confidence Interval

Table 2: Hypothetical In Vitro Activity (Minimum Inhibitory Concentration, MIC) Against Key Uropathogens

Organism (n)This compound MIC50/MIC90 (µg/mL)Comparator A (Fluoroquinolone) MIC50/MIC90 (µg/mL)Comparator B (Cephalosporin) MIC50/MIC90 (µg/mL)
Escherichia coli (100)0.5 / 12 / 161 / 4
Klebsiella pneumoniae (50)1 / 24 / 322 / 8
Staphylococcus saprophyticus (25)0.25 / 0.50.5 / 10.5 / 1
Enterococcus faecalis (25)2 / 48 / 32>64 / >64

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any new therapeutic agent.

Antimicrobial Susceptibility Testing

Objective: To determine the in vitro activity of "this compound" against a panel of relevant bacterial pathogens.

Methodology:

  • Bacterial Isolates: A collection of recent clinical isolates is obtained from reference laboratories.

  • MIC Determination: Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A serial two-fold dilution of "this compound" and comparator agents is prepared in cation-adjusted Mueller-Hinton broth.

    • Each well of a microtiter plate is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

    • Plates are incubated at 35°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Phase 3 Randomized, Double-Blind, Non-Inferiority Clinical Trial

Objective: To compare the efficacy and safety of "this compound" with a standard-of-care antibiotic for the treatment of uUTI in adult females.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

  • Patient Population: Adult females aged 18-65 years with symptoms of acute, uncomplicated cystitis and a positive urine culture.

  • Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either "this compound" or the standard-of-care antibiotic. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Regimen:

    • "this compound": 500 mg orally twice daily for 5 days.

    • Standard of Care: Appropriate dosage and duration as per established guidelines.

  • Endpoints:

    • Primary: Clinical cure (resolution of signs and symptoms) at the test-of-cure visit (day 10-14).

    • Secondary: Microbiological eradication (pathogen count <103 CFU/mL in urine culture) and composite cure.

    • Safety: Incidence and severity of adverse events.

  • Statistical Analysis: The primary efficacy analysis is performed on the modified intent-to-treat (mITT) population. Non-inferiority is concluded if the lower bound of the 95% confidence interval for the treatment difference is greater than the pre-specified non-inferiority margin (e.g., -10%).

Screening Patient Screening (Symptoms of uUTI) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Treatment_A Treatment Arm A: 'this compound' Randomization->Treatment_A Treatment_B Treatment Arm B: Standard of Care Randomization->Treatment_B Follow_Up_1 End of Treatment Visit (Day 6) Treatment_A->Follow_Up_1 Treatment_B->Follow_Up_1 Follow_Up_2 Test-of-Cure Visit (Day 10-14) Follow_Up_1->Follow_Up_2 Follow_Up_3 Late Follow-Up Visit (Day 28-35) Follow_Up_2->Follow_Up_3 Analysis Data Analysis Follow_Up_3->Analysis

Figure 2: Generalized workflow of a Phase 3 non-inferiority clinical trial for an antibacterial agent.

Conclusion

The development of new antibacterial agents is crucial to combat the growing threat of antimicrobial resistance.[14][15][16] A thorough evaluation of any new candidate, such as the hypothetical "this compound," requires a multifaceted approach. This includes a clear understanding of its mechanism of action, robust in vitro data, and well-designed clinical trials that demonstrate non-inferiority or superiority to existing treatments. The structured presentation of this data in a comparative format, as outlined in this guide, is essential for informed decision-making by researchers, clinicians, and regulatory bodies. While "this compound" remains a placeholder, the principles and methodologies described here provide a comprehensive framework for the objective assessment of any novel antibacterial compound.

References

Statistical analysis of comparative data for "Antibacterial agent 58"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In a continuous effort to equip researchers, scientists, and drug development professionals with objective data, this publication presents a comprehensive comparative analysis of the investigational antibacterial agent 5,8-dihydroxy-1,4-naphthoquinone, herein referred to as "Antibacterial Agent 58." This guide provides a statistical overview of its in vitro efficacy against a panel of pathogenic bacteria, benchmarked against established antibiotics, Ciprofloxacin and Amoxicillin.

This report synthesizes available quantitative data into structured tables, details the experimental protocols for key assays, and includes visualizations of antibacterial mechanisms and experimental workflows to facilitate a clear and thorough understanding of "this compound" in the context of current antibacterial therapies.

Quantitative Performance Analysis

The antibacterial efficacy of "this compound" and comparator drugs was evaluated using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for a range of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators (µg/mL)

Bacterial Strain"this compound" (5,8-dihydroxy-1,4-naphthoquinone) MIC₅₀Ciprofloxacin MICAmoxicillin MIC
Staphylococcus aureus1.2[1]0.25 - 0.5[2][3][4]2[5]
Bacillus cereus14[1]0.125 - 0.2[6][7][8]>16
Enterococcus faecalisNot Reported0.26 - 1[9]0.5 - 8[10][11][12][13]
Escherichia coliNot Reported≤1[14]8[5][15]
Pseudomonas aeruginosaNot Reported0.25 - 1[16]100% Resistant[17]
Salmonella enteritidis6[1]0.125 - 0.5[18]Not Reported
Proteus vulgaris10[1]≤0.5[19]Not Reported

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparators (µg/mL)

Bacterial Strain"this compound" (5,8-dihydroxy-1,4-naphthoquinone) MBCCiprofloxacin MBCAmoxicillin MBC
Staphylococcus aureusNot Reported1[2][20]4.08[13]
Bacillus cereusNot ReportedNot ReportedNot Reported
Enterococcus faecalisNot Reported>64[21]>32[10]
Escherichia coliNot ReportedNot Reported8[15]
Pseudomonas aeruginosaNot Reported0.5 - 2[16][22]Not Reported
Salmonella enteritidisNot ReportedNot ReportedNot Reported
Proteus vulgarisNot ReportedNot ReportedNot Reported

Mechanisms of Action

"this compound" exhibits a multi-faceted mechanism of action against bacteria. In contrast, Ciprofloxacin and Amoxicillin have more targeted modes of action.

"this compound" (5,8-dihydroxy-1,4-naphthoquinone): This agent disrupts bacterial cells through several mechanisms simultaneously. It causes damage to the cell membrane, leading to a loss of integrity and leakage of intracellular components such as DNA.[1][14] Furthermore, it interferes with the bacterial respiratory chain, a critical pathway for energy production.[1][14]

Ciprofloxacin (A Fluoroquinolone): Ciprofloxacin's primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][23] By inhibiting these enzymes, it prevents DNA replication and repair, ultimately leading to bacterial cell death.[20][23]

Amoxicillin (A β-Lactam): Amoxicillin, a member of the β-lactam class of antibiotics, inhibits the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a key component of the cell wall.[24] This disruption of cell wall integrity leads to cell lysis and death.[24]

G Comparative Mechanisms of Action cluster_0 This compound cluster_1 Ciprofloxacin cluster_2 Amoxicillin A58 5,8-dihydroxy- 1,4-naphthoquinone Membrane Cell Membrane Damage A58->Membrane DNALeak DNA Leakage A58->DNALeak RespChain Respiratory Chain Disruption A58->RespChain Cipro Ciprofloxacin Gyrase DNA Gyrase Cipro->Gyrase TopoIV Topoisomerase IV Cipro->TopoIV DNARep DNA Replication & Repair Inhibition Gyrase->DNARep TopoIV->DNARep Amox Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amox->PBP CellWall Cell Wall Synthesis Inhibition PBP->CellWall

Mechanisms of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth, typically Mueller-Hinton Broth, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with an equal volume of the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Test Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: A small aliquot (e.g., 10 µL) from each well that shows no visible growth in the MIC test is plated onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated for 18-24 hours at 35-37°C.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the original inoculum.

G Experimental Workflow for MIC and MBC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antibacterial Agent serial_dilution->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

MIC and MBC Workflow

Disk Diffusion (Kirby-Bauer) Test Protocol

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is inverted and incubated for 16-20 hours at 35-37°C.

  • Result Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.

This guide is intended for informational purposes for a scientific audience and is based on publicly available data. Further in-depth studies are required to fully elucidate the clinical potential of "this compound."

References

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